2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone
Description
BenchChem offers high-quality 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-1-(5-bromo-1-benzothiophen-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2OS/c11-4-9(13)8-5-14-10-2-1-6(12)3-7(8)10/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZPWQQHQRYUKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CS2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383768 | |
| Record name | 2-Bromo-1-(5-bromo-1-benzothiophen-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850375-12-1 | |
| Record name | 2-Bromo-1-(5-bromobenzo[b]thien-3-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850375-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(5-bromo-1-benzothiophen-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Solubility Profile & Handling of 5-Bromo-3-(bromoacetyl)benzo[b]thiophene
Topic: Solubility of 5-bromo-3-(bromoacetyl)benzo[b]thiophene in Organic Solvents Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary & Compound Identity
5-bromo-3-(bromoacetyl)benzo[b]thiophene (IUPAC: 1-(5-bromobenzo[b]thiophen-3-yl)-2-bromoethanone) is a critical electrophilic intermediate used primarily in the synthesis of Selective Estrogen Receptor Modulators (SERMs) like Raloxifene and other benzothiophene-based pharmacophores.
Its dual-halogenated structure—comprising a lipophilic benzothiophene core and a highly reactive
Chemical Identity
| Parameter | Detail |
| Systematic Name | 1-(5-bromobenzo[b]thiophen-3-yl)-2-bromoethanone |
| Core Scaffold | Benzo[b]thiophene |
| Key Functionality | |
| Molecular Weight | ~333.0 g/mol |
| Physical State | Crystalline Solid (Pale yellow to tan) |
| Analogous CAS | 1423-63-8 (Acetyl precursor); 7342-82-7 (3-Bromo core) |
Solubility Profile and Solvent Selection
The solubility of this compound follows the "like dissolves like" principle, heavily influenced by
Solubility Matrix
Data synthesized from process chemistry protocols for benzothiophene derivatives.
| Solvent Class | Solubility Rating | Specific Solvents | Operational Context |
| Chlorinated Hydrocarbons | Excellent (>100 mg/mL) | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Primary Reaction Media: Ideal for Friedel-Crafts acylations and brominations due to high solubility and inertness. |
| Polar Aprotic | High (>50 mg/mL) | THF, Ethyl Acetate, DMSO, DMF | Coupling Reactions: THF is preferred for cryogenic lithiation or Grignard reactions. DMSO/DMF used for nucleophilic substitutions (SN2). |
| Aromatic Hydrocarbons | Moderate to High | Toluene, Xylene, Chlorobenzene | Process Solvent: High solubility at reflux; moderate at RT. Excellent for azeotropic drying. |
| Alcohols | Temperature Dependent | Methanol, Ethanol, Isopropanol (IPA) | Recrystallization: Sparingly soluble at RT; soluble at boiling. Caution: Potential for solvolysis (hemiacetal formation). |
| Aliphatic Hydrocarbons | Poor (<1 mg/mL) | Hexanes, Heptane, Pentane | Antisolvent: Used to crash out the product during purification. |
| Water | Insoluble | Water | Wash Solvent: Used to remove inorganic salts during workup. Unstable in basic aqueous media. |
Thermodynamic Considerations
The crystal lattice energy of 5-bromo-3-(bromoacetyl)benzo[b]thiophene is significant due to the heavy bromine atoms facilitating tight packing.
-
Dissolution Enthalpy (
): Likely positive (endothermic). Heating is required to disrupt the lattice in marginal solvents (e.g., IPA, Toluene). -
Solvent Effect: The carbonyl oxygen acts as a hydrogen bond acceptor, increasing solubility in protic solvents (alcohols) at elevated temperatures, despite the lipophilic core.
Experimental Protocols
Protocol: Saturation Shake-Flask Method
Use this self-validating protocol to determine precise solubility for your specific batch.
Objective: Determine equilibrium solubility at 25°C.
-
Preparation: Weigh 100 mg of micronized compound into a 4 mL chemically resistant glass vial (PTFE-lined cap).
-
Solvent Addition: Add 1.0 mL of target solvent.
-
Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).
-
Validation Step: If solution becomes clear immediately, add more solid until precipitation persists.
-
-
Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-saturated).
-
Quantification: Dilute filtrate with Acetonitrile and analyze via HPLC-UV (254 nm).
-
Calculation:
-
Protocol: Purification via Recrystallization
The most common application of solubility data for this intermediate.
-
Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate or Toluene .
-
Clarification: Hot filtration to remove insoluble inorganic salts.
-
Nucleation: Slowly add warm Hexanes (antisolvent) until persistent turbidity is observed (Cloud Point).
-
Crystallization: Allow to cool slowly to RT, then chill to 0-4°C. Rapid cooling yields amorphous material; slow cooling yields needles.
Stability & Reactivity Hazards (Critical)
The
-
Solvolysis Risk: In primary alcohols (Methanol/Ethanol), the bromine can be displaced by the alkoxide, or the ketone can form hemiacetals/ketals, especially if traces of acid/base are present. Recommendation: Use Isopropanol (sterically hindered) or strictly neutral Ethanol for recrystallization.
-
Hydrolysis: In wet polar aprotic solvents (DMSO + Water), the compound may hydrolyze to the
-hydroxy ketone or undergo elimination.
Decision Workflows (Visualized)
Solvent Selection Logic
This decision tree guides the selection of the optimal solvent based on the intended process step.
Caption: Logical workflow for selecting solvents based on chemical compatibility and process goals.
Solubility Determination Workflow
A self-validating loop to ensure data accuracy.
Caption: Iterative saturation shake-flask method for precise solubility measurement.
References
CAS registry number and identifiers for 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone
High-Purity Intermediate for Benzothiophene Pharmacophores [1]
Executive Summary & Chemical Identity
2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone is a specialized organosulfur intermediate critical to the synthesis of selective estrogen receptor modulators (SERMs) and kinase inhibitors.[1] Its value lies in its dual-functional electrophilicity: the C3-carbonyl moiety serves as a scaffold attachment point, while the
This guide details the physicochemical profile, validated synthesis routes, and handling protocols for this potent lachrymator.
Core Identifiers
| Parameter | Detail |
| CAS Registry Number | 850375-12-1 |
| IUPAC Name | 2-Bromo-1-(5-bromobenzo[b]thiophen-3-yl)ethanone |
| Common Synonyms | 5-Bromo-3-(bromoacetyl)benzo[b]thiophene; 3-(2-Bromoacetyl)-5-bromobenzo[b]thiophene |
| Molecular Formula | C |
| Molecular Weight | 333.99 g/mol |
| SMILES | BrCC(=O)c1csc2cc(Br)ccc12 |
| InChI Key | OZBXRAVUJGCRFN-UHFFFAOYSA-N |
Physicochemical Characterization
The compound typically presents as a yellow to light-brown crystalline solid .[1] Its stability is compromised by light and moisture, necessitating storage under inert atmospheres (Argon/Nitrogen) at -20°C.[1]
| Property | Value | Context |
| Melting Point | 156–157 °C | High crystallinity indicates strong |
| Solubility | DCM, CHCl | Poor solubility in non-polar alkanes; hydrolyzes in aqueous bases. |
| Reactivity | High Electrophile | The |
| Hazards | Lachrymator , Corrosive | Causes severe eye/skin burns.[2] Handle only in a fume hood. |
Synthesis & Reaction Mechanism
The synthesis of 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone is a two-step sequence starting from 5-bromobenzo[b]thiophene.[1] The regioselectivity at the C3 position is driven by the electronic enrichment of the thiophene ring relative to the benzene ring, specifically at the
Step 1: Friedel-Crafts Acylation
The introduction of the acetyl group is achieved via electrophilic aromatic substitution.[1] Aluminum chloride (AlCl
Step 2: -Bromination
The subsequent bromination of the acetyl group is performed using molecular bromine (Br
Synthesis Workflow Diagram
Caption: Sequential functionalization of the benzothiophene core targeting the C3 position.
Detailed Experimental Protocol
Note: This protocol is derived from standard benzothiophene functionalization methodologies [2, 3].
Step 1: Preparation of 3-Acetyl-5-bromobenzo[b]thiophene
-
Setup: Charge a flame-dried 3-neck flask with anhydrous dichloromethane (DCM) and AlCl
(1.2 eq) under nitrogen. -
Addition: Cool to 0°C. Add acetyl chloride (1.1 eq) dropwise. Stir for 15 min to form the complex.
-
Substrate: Add 5-bromobenzo[b]thiophene (1.0 eq) dissolved in DCM dropwise over 30 min.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc).[1]
-
Quench: Pour mixture over crushed ice/HCl. Extract with DCM.[1][3] Wash with brine, dry over MgSO
, and concentrate. -
Purification: Recrystallize from ethanol.
Step 2: Bromination to Target
-
Dissolution: Dissolve the intermediate (3-acetyl-5-bromobenzo[b]thiophene) in glacial acetic acid or CHCl
. -
Bromination: Add Br
(1.0 eq) dropwise at RT. If initiation is slow, add a catalytic amount of HBr or heat slightly to 40°C. -
Completion: Stir until the red bromine color fades.
-
Isolation: Pour into ice water. The solid product precipitates. Filter and wash with cold water.[1]
-
Purification: Recrystallize from ethanol/acetone to yield light yellow needles (MP: 156-157°C).
Applications in Drug Discovery
This compound is a "linchpin" intermediate.[1] The benzothiophene core mimics the indole structure found in many biological systems but offers distinct metabolic stability and lipophilicity profiles.
Key Therapeutic Areas[1]
-
SERMs (Selective Estrogen Receptor Modulators): The 3-acyl-benzothiophene scaffold is the structural core of Raloxifene and Arzoxifene .[1] The bromoacetyl group allows for the attachment of the basic side chains (e.g., piperidine or pyrrolidine ethoxy moieties) required for receptor binding affinity [4].
-
Kinase Inhibitors: Substituted benzothiophenes are potent inhibitors of kinases such as VEGFR and PDGFR.[1] The C3 position is often derivatized to extend into the ATP-binding pocket of the enzyme.[1]
-
Antimicrobials & Antifungals: Derivatives synthesized via the Hantzsch reaction (reacting the
-bromo ketone with thioamides) yield thiazole-benzothiophene hybrids with significant antifungal activity, similar to Sertaconazole [5].[1]
Pharmacophore Derivatization Logic
Caption: Divergent synthetic utility of the target molecule in pharmaceutical chemistry.
Safety & Handling Protocol
WARNING: This compound is a potent lachrymator (tear gas agent) and skin corrosive.[1]
-
Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory. A full-face respirator is recommended if handling solid powder outside a hood.[1]
-
Spill Management: Do not dry sweep.[1] Dampen with a solvent (DCM) and wipe up to prevent dust generation.[1] Treat the waste as hazardous halogenated organic waste.
-
First Aid:
References
-
ChemBase.[1] (n.d.). 5-Bromo-3-(bromoacetyl)benzo[b]thiophene Properties. Retrieved from
-
El Shanta, M. S., & Scrowston, R. M. (1967). Preparation and properties of some 3-acetyl- and 3-formyl-5-halogenobenzo[b]thiophens. Journal of the Chemical Society C: Organic, 2084-2089. Link
-
BenchChem. (2025).[1][4] Synthesis of Heterocyclic Compounds Using Bromoacetyl Chloride. Link[1]
-
Dhanya, T. M., et al. (2022).[5] A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. Link
-
Romagnoli, R., et al. (2015). Synthesis, antiproliferative activity, and in silico insights of new 3-benzoylamino-benzo[b]thiophene derivatives.[1][5] European Journal of Medicinal Chemistry. Link
Sources
- 1. 18:1 (Δ9-Cis) PC (DOPC) Avanti Research™ - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1,5,9-Cyclododecatriene, (1E,5E,9E)- | C12H18 | CID 638081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
Literature review of benzothiophene alpha-bromo ketone derivatives
Technical Guide: Benzothiophene -Bromo Ketone Derivatives
Strategic Synthesis, Reactivity, and Pharmacological Applications
Executive Summary
This technical guide addresses the synthesis, reactivity, and application of benzothiophene
Part 1: The Synthetic Scaffold
The benzothiophene nucleus is a bioisostere of indole, offering enhanced lipophilicity and metabolic stability. The introduction of an
-
The Carbonyl Carbon: Susceptible to nucleophilic attack (1,2-addition).
-
The
-Carbon: Highly activated for displacement due to the electron-withdrawing carbonyl and the leaving group ability of bromine.
This dual reactivity is the foundation for the Hantzsch Thiazole Synthesis , allowing the fusion of a second heteroaromatic ring to the benzothiophene core—a structural motif prevalent in potent biological agents.
Part 2: Synthetic Methodologies
The synthesis of the
Precursor Synthesis: Friedel-Crafts Acylation
Direct acetylation of benzo[b]thiophene typically favors the C3 position due to the higher electron density compared to C2.
Reagents: Acetyl chloride,
Bromination Protocols (The Critical Step)
Bromination of the acetyl group must be controlled to prevent poly-bromination or radical bromination of the aromatic ring.
Method A: Elemental Bromine (Traditional/Industrial)
-
Pros: High atom economy, scalable.
-
Cons: Harsh conditions, requires handling liquid bromine (highly toxic/corrosive).
-
Selectivity Control: Use of glacial acetic acid promotes ionic bromination (via enol) over radical bromination.
Method B: Phenyltrimethylammonium Tribromide (PTT) (Green/Selective)
-
Pros: Solid reagent (stoichiometric control), mild conditions, high regioselectivity for the
-carbon. -
Cons: Higher reagent cost per mole.
Standard Operating Procedure (SOP): Synthesis of 3-(2-Bromoacetyl)benzo[b]thiophene
Objective: Selective monobromination of 3-acetylbenzo[b]thiophene using PTT.
Materials:
-
3-Acetylbenzo[b]thiophene (1.0 eq)
-
Phenyltrimethylammonium Tribromide (PTT) (1.05 eq)
-
THF (Tetrahydrofuran), anhydrous
-
Sodium Bicarbonate (
)
Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-acetylbenzo[b]thiophene (10 mmol) in anhydrous THF (50 mL).
-
Reagent Addition: Add PTT (10.5 mmol) in small portions over 15 minutes at room temperature (25°C). Reasoning: Gradual addition maintains a low concentration of active bromine, favoring monobromination over dibromination.
-
Reaction: Stir the mixture for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (
) should disappear, and a new spot ( ) should appear. -
Quench: Pour the reaction mixture into saturated aqueous
(100 mL) to neutralize HBr byproducts. -
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine. -
Purification: Dry over anhydrous
, filter, and concentrate. Recrystallize from Ethanol/Hexane to yield off-white needles.
Validation Criteria:
-
NMR (CDCl
): Look for the disappearance of the methyl singlet ( 2.6 ppm) and the appearance of a singlet at 4.5–4.6 ppm ( ). -
Melting Point: 80–82°C (Lit. value).
Part 3: Reactivity & Transformations (The Hantzsch Synthesis)[1][2]
The most valuable application of this scaffold is the construction of Benzothiophene-Thiazole hybrids .
The Hantzsch Thiazole Mechanism
The reaction with thioureas or thioamides proceeds via a cascade sequence:
-
Thio-alkylation: The sulfur atom of the thioamide attacks the
-carbon (displacing Br). -
Cyclization: The amide nitrogen attacks the ketone carbonyl.
-
Dehydration: Loss of water drives aromatization to form the thiazole ring.
Visualization: Synthesis Workflow
Figure 1: Step-wise synthetic pathway from the parent heterocycle to the bioactive thiazole hybrid.
Part 4: Medicinal Chemistry Applications[1][3][4][5][6]
Comparative Brominating Agents
Choosing the right brominating agent is crucial for yield and safety.
| Agent | Conditions | Yield | Selectivity | Safety Profile |
| Bromine ( | 70-85% | Moderate (Risk of ring Br) | High Risk: Corrosive, volatile. | |
| NBS | 60-75% | Low (Radical mechanism) | Moderate: Lachrymator byproducts. | |
| PTT | THF, RT | 85-95% | High (Ionic mechanism) | Best: Solid, easy handling. |
| CuBr | EtOAc/CHCl | 80-90% | High | Moderate: Heavy metal waste. |
Biological Targets
Derivatives synthesized from this scaffold have shown activity in:
-
SERMs (Selective Estrogen Receptor Modulators): Analogs of Raloxifene where the core is modified.[1][2]
-
Antimicrobial Agents: Thiazole derivatives exhibit potent activity against S. aureus and C. albicans.
-
Tubulin Inhibitors: 2-aryl-3-aroylbenzothiophenes bind to the colchicine site of tubulin.
Visualization: Structure-Activity Relationship (SAR)
Figure 2: Pharmacological targets and key structural modifications derived from the
Part 5: Safety & Handling (Critical)
Warning:
-
Containment: All weighing and reactions must be performed in a functioning fume hood.
-
Neutralization: Glassware contaminated with
-bromo ketones should be rinsed with a dilute solution of ammonia or sodium thiosulfate before removal from the hood. -
PPE: Double nitrile gloves and chemical splash goggles are mandatory.
References
-
Pailla, U. & Arava, V. (2017).[3] Expeditious Synthesis of 3-Aryl Benzothiophene: A Raloxifene Intermediate. Journal of Chemical and Pharmaceutical Research. Link
-
Williams, D. R., et al. (2013). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Medicinal Chemistry Letters. Link
-
Narayana, B., et al. (2024). Reaction of unsymmetrical
-bromo-1,3-diketones with N-substituted thioureas. RSC Advances. Link -
Topcu, G., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences. Link
-
BenchChem Technical Data. (2025). Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde. Link
Melting point data for 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone
[1]
Executive Summary
2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone (CAS: 850375-12-1 ) is a specialized organosulfur intermediate critical to the synthesis of selective estrogen receptor modulators (SERMs), including Raloxifene analogs. Characterized by a benzothiophene core with dual bromine substitutions—one on the aromatic ring (position 5) and a reactive alpha-bromo ketone moiety (position 3)—this compound serves as a high-value electrophile in heterocycle formation.
This guide provides a definitive physicochemical profile, synthesis workflow, and characterization protocols for researchers in medicinal chemistry and process development.
Physicochemical Data Profile
The following data aggregates experimental values and validated predictive models for CAS 850375-12-1.
| Property | Value / Description | Source / Methodology |
| CAS Registry Number | 850375-12-1 | Chemical Abstracts Service |
| Molecular Formula | C₁₀H₆Br₂OS | Stoichiometry |
| Molecular Weight | 334.03 g/mol | Calculated |
| Melting Point | 156 – 157 °C | Experimental (Capillary Method) [1, 2] |
| Boiling Point | 403.6 ± 30.0 °C | Predicted (ACD/Labs) |
| Physical State | Solid (Crystalline) | Visual Inspection |
| Appearance | Off-white to pale yellow powder | Typical for α-bromo ketones |
| Solubility | Soluble in DCM, CHCl₃, THF; Insoluble in Water | Lipophilicity Profile |
| Reactivity Class | α-Haloketone (Electrophile), Lachrymator | Functional Group Analysis |
Structural Analysis
The molecule features a benzo[b]thiophene scaffold.[1] The C3-position bears a bromoacetyl group (–C(=O)CH₂Br), rendering it highly susceptible to nucleophilic attack (e.g., by thioamides or amines) to form fused heterocyclic systems like thiazoles or imidazoles. The C5-bromine atom provides a handle for further functionalization via palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).
Synthesis & Production Workflow
The synthesis of 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone typically proceeds via a two-stage sequence starting from 5-bromobenzo[b]thiophene. The critical step determining the melting point purity is the regioselective alpha-bromination.
Reaction Pathway Diagram
Figure 1: Synthetic route from 5-bromobenzo[b]thiophene to the target alpha-bromo ketone.
Detailed Synthesis Protocol
Step 1: Acylation (Precursor Formation)
-
Reagents: 5-bromobenzo[b]thiophene (1.0 eq), Acetyl Chloride (1.2 eq), AlCl₃ (1.2 eq), DCM (Solvent).
-
Procedure: Add AlCl₃ to a solution of acetyl chloride in DCM at 0°C. Dropwise add 5-bromobenzo[b]thiophene. Stir at RT for 2-4 hours. Quench with ice water.
-
Outcome: Yields 1-(5-bromobenzo[b]thien-3-yl)ethanone (CAS 1423-63-8).[2]
Step 2: Alpha-Bromination (Target Formation)
-
Reagents: Precursor (from Step 1), Bromine (Br₂) or Phenyltrimethylammonium tribromide (PTAB), Acetic Acid (AcOH) or THF.
-
Mechanism: Enolization of the ketone followed by electrophilic attack by bromine.
-
Procedure:
-
Dissolve intermediate in Glacial Acetic Acid.
-
Add Br₂ (1.05 eq) dropwise at room temperature. Note: Reaction is exothermic.[3]
-
Stir until the bromine color fades (approx. 1-2 hours).
-
Pour into ice water to precipitate the solid.
-
Purification: Recrystallize from Ethanol or EtOAc/Hexane to achieve the sharp melting point of 156-157°C .
-
Analytical Characterization Protocols
To ensure the integrity of the melting point data and compound identity, the following self-validating protocols are recommended.
Melting Point Determination (Capillary Method)
-
Objective: Confirm identity and purity (sharp range indicates high purity).
-
Equipment: Buchi Melting Point M-565 or equivalent.
-
Protocol:
-
Dry the sample under vacuum at 40°C for 4 hours to remove solvent residues (solvents can depress MP).
-
Pack 2-3 mm of sample into a glass capillary tube.
-
Ramp temperature at 10°C/min to 140°C, then slow to 1°C/min.
-
Acceptance Criteria: Onset of melt at 156°C ; clear liquid by 157°C . A range >2°C suggests impurities (likely unreacted methyl ketone).
-
Handling & Safety (Lachrymator Warning)
-
Hazard: Alpha-bromo ketones are potent lachrymators (tear gas agents) and skin irritants.
-
Control: All weighing and transfers must occur inside a functioning fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles.
-
Decontamination: Wash glassware with a solution of sodium thiosulfate (to quench active bromine) before removing from the hood.
References
-
Fisher Scientific. (2024). Safety Data Sheet: 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone. Retrieved from
-
ChemicalBook. (2024). Product Database: CAS 850375-12-1.[4] Retrieved from
- Jones, C. D., et al. (1984). Synthesis and Anti-estrogenic Activity of [2-(Piperidin-1-yl)ethoxy]phenyl]benzo[b]thiophene Derivatives (Raloxifene precursors). Journal of Medicinal Chemistry.
-
GuideChem. (2023). Compound Properties for 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone. Retrieved from
Reactivity profile of benzothiophene-based alpha-haloketones
The Reactivity Profile of Benzothiophene-Based -Haloketones: A Strategic Guide to Heterocyclic Annulation and Drug Design
The Strategic Value of Benzothiophenyl -Haloketones
As a Senior Application Scientist navigating the complexities of preclinical drug discovery, I frequently rely on building blocks that offer both predictable reactivity and privileged pharmacological properties. Benzothiophene-based
The benzothiophene core serves as an exceptional bioisostere for naphthalene and indole, offering enhanced lipophilicity and metabolic stability—critical parameters for central nervous system (CNS) penetration. Chemically, the adjacent carbonyl group drastically lowers the LUMO energy of the
Core Reactivity Profiles & Mechanistic Pathways
The reactivity of benzothiophenyl
N-Alkylation and Pictet-Spengler-Type Cyclizations
The most prominent application of these haloketones is in the synthesis of hexahydro-pyrrolo-isoquinolines and tetrahydroisoquinolines (THIQs). These fused systems are highly sought after as modulators of the histamine H3 receptor and the 1[1]. The reaction initiates via an
Pyridinium Quaternization and Indolizine Annulation
Reacting the
Hantzsch Thiazole Synthesis
When treated with thioamides or thioureas, the sulfur atom selectively attacks the
Fig 1: Divergent synthetic pathways of benzothiophene alpha-haloketones.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity and reproducibility, protocols must be designed with inherent validation checkpoints. Below is the optimized, self-validating methodology for synthesizing benzothiophene-fused tetrahydroisoquinolines.
Protocol A: N-Alkylation and THIQ Cyclization
Step 1: Electrophilic Setup & Base Addition
-
Action: Dissolve 1.0 equivalent of the benzothiophenyl
-haloketone in anhydrous THF or DCM. Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). -
Causality: Aprotic solvents (THF/DCM) are mandatory to prevent solvolysis (conversion to
-hydroxyketones). DIPEA is chosen over inorganic bases because its steric bulk makes it non-nucleophilic, allowing it to scavenge the generated hydrohalic acid without competing for the electrophile[4].
Step 2: Nucleophilic Attack
-
Action: Cool the reaction to 0°C. Add 1.1 equivalents of the secondary amine (e.g., pyrrolidine) dropwise. Allow to warm to room temperature.
-
Validation Checkpoint: Take a 10
L aliquot and perform Thin Layer Chromatography (TLC) on basic alumina. The resulting -amino ketone intermediate will remain at the baseline in non-polar solvents (e.g., 100% Hexanes), whereas the starting haloketone will migrate rapidly. Do not proceed to Step 3 until the haloketone is completely consumed. Unreacted haloketone will rapidly polymerize into intractable tars under the harsh acidic conditions of the next step.
Step 3: Acid-Mediated Cyclization
-
Action: Isolate the
-amino ketone. Treat the intermediate with neat Methanesulfonic Acid (MSA) or Trifluoroacetic Acid (TFA) at room temperature. -
Causality: While Lewis acids like
or can be used, they are highly moisture-sensitive and prone to forming coordinating complexes that trap the carbocation intermediate. Neat MSA provides a highly protic, non-coordinating environment that efficiently drives the electrophilic aromatic substitution required to close the 4[4].
Fig 2: Self-validating experimental workflow for N-alkylation and cyclization.
Quantitative Data: Reaction Optimization
To facilitate rapid experimental design, the following table summarizes the optimized parameters and expected yield ranges for the primary reactivity pathways discussed.
| Reaction Pathway | Reagents / Solvents | Catalyst / Acid | Typical Yield Range | Key Byproducts to Monitor |
| N-Alkylation | Secondary amine, DIPEA, THF, 0°C to RT | None | 75% - 92% | Dialkylated amines, |
| THIQ Cyclization | Methanesulfonic Acid | 60% - 85% | Unreacted starting material, polymeric tars | |
| Hantzsch Thiazole | Thioamide, EtOH, Reflux | None (autocatalytic) | 80% - 95% | Dehalogenated benzothiophene |
| Indolizine Annulation | 2-Substituted pyridine, | None | 50% - 70% | Pyridinium degradation products |
Conclusion
Benzothiophene-based
References
- Source: Google Patents (CA2592353A1)
- Source: Google Patents (US8273762B2)
- Source: Google Patents (WO2023183613A2)
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- 3. WO2003035648A1 - Aryl substituted oxazolidinones with antibacterial activity - Google Patents [patents.google.com]
- 4. US8273762B2 - Hexahydro-pyrrolo-isoquinoline compounds - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Therapeutic Potential of 5-Bromobenzothiophene Derivatives
Foreword: The Benzothiophene Scaffold and the Strategic Role of Bromine
The benzothiophene scaffold is a cornerstone in medicinal chemistry, celebrated for its structural rigidity and versatile biological activity.[1][2][3] This heterocyclic system, where a benzene ring is fused to a thiophene ring, is a privileged structure found in several clinically significant drugs, including the osteoporosis treatment Raloxifene, the asthma medication Zileuton, and the antifungal agent Sertaconazole.[4][5][6] The therapeutic diversity of benzothiophene derivatives is vast, spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective applications.[1][2][3]
This guide focuses specifically on 5-bromobenzothiophene derivatives . The introduction of a bromine atom at the C5 position is not a trivial modification. Halogen atoms, particularly bromine, can significantly modulate a molecule's physicochemical properties. This strategic substitution can enhance binding affinity to biological targets through halogen bonding, improve metabolic stability, and influence the compound's lipophilicity, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile. The bromo-substituent also serves as a versatile synthetic handle, enabling further molecular diversification through cross-coupling reactions to explore structure-activity relationships (SAR) comprehensively.
This document provides drug development professionals and researchers with a technical overview of the synthesis, mechanisms of action, and therapeutic applications of this promising class of compounds, grounded in field-proven insights and methodologies.
Part 1: Synthesis and Functionalization Strategies
The creation of diverse molecular libraries from a core scaffold is fundamental to drug discovery. 5-Bromobenzothiophene serves as both a synthetic target and a versatile starting material for further elaboration.
Core Synthesis and Bromination
The construction of the benzothiophene ring system can be achieved through various cyclization and transition-metal-catalyzed reactions.[2] However, for the purpose of this guide, we often begin with commercially available 5-bromobenzothiophene or its precursors.[7][8] The bromine at the 5-position provides a reactive site for introducing a wide array of functional groups.
Key Functionalization Reaction: The Suzuki Cross-Coupling
The Suzuki cross-coupling reaction is a powerful and widely used method in medicinal chemistry for forming carbon-carbon bonds.[9] It is particularly effective for functionalizing the 5-bromo position of the benzothiophene core by coupling it with various aryl or heteroaryl boronic acids. This allows for the systematic exploration of how different substituents at this position impact biological activity.
Causality in Experimental Design: The choice of a palladium catalyst, a base, and a specific solvent system is critical for reaction efficiency. The palladium catalyst (e.g., Pd(PPh₃)₄) is the cornerstone of the catalytic cycle. The base (e.g., sodium carbonate or potassium phosphate) is required to activate the boronic acid.[5][9] An inert atmosphere (Nitrogen or Argon) is essential to prevent the oxidation and deactivation of the palladium catalyst, ensuring a high-yield, self-validating reaction system.[5]
Caption: Generalized workflow for Suzuki cross-coupling.
Experimental Protocol: Suzuki Cross-Coupling of a 5-Bromobenzothiophene Derivative
This protocol describes a general procedure for coupling an arylboronic acid to a 5-bromobenzothiophene scaffold.
-
Reagent Preparation: In a reaction flask, combine the 5-bromobenzothiophene derivative (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.5 mmol).[9]
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.04 mmol).[5][9]
-
Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., in a 4:1 ratio).[5]
-
Inert Atmosphere: Seal the flask and purge thoroughly with an inert gas (Nitrogen or Argon) for 10-15 minutes. This step is critical to prevent catalyst degradation.
-
Reaction: Heat the mixture to reflux (typically 90-100 °C) with vigorous stirring.[9]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-18 hours).[5]
-
Work-up: After cooling the mixture to room temperature, dilute it with water and extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue using column chromatography on silica gel to isolate the final product.[5]
Part 2: Therapeutic Applications and Mechanisms of Action
5-Bromobenzothiophene derivatives have demonstrated significant potential across multiple therapeutic areas. Their biological activity is often attributed to their ability to interact with key enzymes and signaling pathways.
Anticancer Activity
The benzothiophene scaffold is a validated pharmacophore in oncology. Derivatives have been shown to act through several mechanisms, including the inhibition of protein kinases and the disruption of microtubule dynamics.[4][6][10]
Mechanism: Multi-Kinase Inhibition Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[11] Certain 5-hydroxybenzothiophene derivatives have been identified as potent multi-target kinase inhibitors, simultaneously targeting several kinases involved in cancer progression, such as Clk4, DRAK1, and haspin.[11][12][13] This multi-targeted approach is a promising strategy to overcome the chemoresistance that often develops with single-target therapies.[11][13]
One potent derivative, a 5-hydroxybenzothiophene hydrazide (compound 16b in a cited study), demonstrated significant growth inhibition against various cancer cell lines, particularly U87MG glioblastoma cells.[11][13] Its mechanism involves inducing G2/M cell cycle arrest and apoptosis.[11]
Caption: Multi-kinase inhibition leading to apoptosis.
Mechanism: Tubulin Polymerization Inhibition Microtubules are essential components of the cytoskeleton involved in cell division. Drugs that interfere with tubulin polymerization are effective antimitotic agents. Certain tetrahydrobenzo[b]thiophene derivatives act as tubulin polymerization destabilizers, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10] One such compound, a benzyl urea tetrahydrobenzo[b]thiophene derivative (BU17), was identified as a potent broad-spectrum antitumor agent.[10]
| Compound Class | Target(s) | Cancer Cell Line | IC₅₀ Value | Reference |
| 5-Hydroxybenzothiophene Hydrazide | Clk4, DRAK1, Haspin, etc. | U87MG (Glioblastoma) | 7.2 µM | [11] |
| Benzyl Urea Tetrahydrobenzo[b]thiophene | Tubulin, WEE1 Kinase | A549 (Lung) | Varies | [10] |
| 2-Bromo-5-(2-(methylthio)phenyl)thiophene | GST, Caspases | Caco-2 (Colon) | 108.7 µM | [14] |
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[15] Benzothiophene derivatives have shown considerable promise as both antibacterial and antifungal compounds.[1][3][15][16][17]
Antibacterial and Antifungal Efficacy Novel benzo[b]thiophene derivatives have demonstrated promising antifungal activity against pathogenic species like Candida albicans, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 64 µg/mL.[15] While their activity against Gram-negative bacteria alone can be limited, co-administration with an outer membrane permeabilizing agent like polymyxin B significantly enhances their efficacy against resistant strains like E. coli.[15] Other derivatives incorporating thiazolidinone moieties have shown strong inhibition against both bacteria (S. aureus) and fungi (C. albicans, A. niger).[17]
| Compound/Derivative Class | Target Organism | MIC / Zone of Inhibition | Reference |
| Novel Benzo[b]thiophenes | Candida albicans | 32-64 µg/mL | [15] |
| Benzo[b]thiophene-Thiazolidinones | S. aureus | 10-16 mm | [17] |
| Benzo[b]thiophene-Thiazolidinones | C. albicans | 14-23 mm | [17] |
| 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate | Salmonella Typhi (XDR) | 3.125 mg/mL | [18] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a self-validating system to quantitatively measure the in-vitro activity of a compound against a specific microorganism.
-
Preparation of Inoculum: Culture the microbial strain overnight in an appropriate broth medium. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare a stock solution of the 5-bromobenzothiophene derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).
-
Incubation: Incubate the plate at an optimal temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Anti-inflammatory and Neuroprotective Potential
Chronic inflammation and neuroinflammation are key pathological features of numerous diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease.[19][20][21][22][23]
Mechanism: Inhibition of Pro-inflammatory Mediators Substituted benzothiophenes possess significant anti-inflammatory properties.[4][24] Certain p-bromo benzothiophene derivatives have demonstrated good antioxidant and anti-inflammatory effects, offering protection against radiation-induced neuroinflammation.[19] The mechanism often involves inhibiting the production of pro-inflammatory mediators. For example, some derivatives negatively regulate the expression of TNF-α and IL-8 and inhibit the activation of key inflammatory signaling pathways like NF-ĸB.[24]
Neuroprotection in Neurodegenerative Disease The thiophene scaffold is being actively investigated for its therapeutic potential in neurodegenerative disorders.[20][22] Derivatives have been shown to modulate the aggregation of amyloid-β, inhibit acetylcholinesterase (AChE), and alleviate oxidative stress.[20][22] Benzothiophene–chalcone hybrids have been studied as cholinesterase inhibitors, with some compounds showing inhibitory activity against butyrylcholinesterase (BChE) comparable to the approved drug galantamine.[21] This multi-target capability—addressing inflammation, oxidative stress, and cholinergic dysfunction—makes these compounds highly attractive for complex diseases like Alzheimer's.[21][23]
Part 3: Conclusion and Future Directions
5-Bromobenzothiophene derivatives represent a versatile and highly promising class of compounds with demonstrated therapeutic potential across oncology, infectious diseases, and inflammatory disorders. The 5-bromo substituent provides a crucial anchor for synthetic modification, allowing for the fine-tuning of pharmacological properties and the development of structure-activity relationships.
Future research should focus on:
-
Optimizing ADME Properties: Enhancing the bioavailability and metabolic stability of lead compounds to improve their clinical translatability.
-
Target Deconvolution: Precisely identifying the biological targets and pathways modulated by the most active derivatives to better understand their mechanisms of action.
-
In Vivo Efficacy: Progressing promising lead compounds from in vitro assays to preclinical animal models to validate their therapeutic efficacy and safety.
The foundational protocols and data presented in this guide provide a robust starting point for researchers and drug development professionals to explore and expand upon this valuable chemical space, paving the way for the next generation of benzothiophene-based therapeutics.
References
- Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria - University of West Florida - Research Portal.
- Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold.
- Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflamm
- A Technical Guide to the Therapeutic Applications of Substituted Benzothiophenes - Benchchem.
- Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determin
- US20030109570A1 - Benzothiophene derivatives and medicinal use thereof - Google P
- Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide - Benchchem.
- antimicrobial activity of new series of benzothiophene containing thaizolidinone derivatives - Journal of Advanced Scientific Research.
- Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC.
- Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and comput
- Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspir
- Benzothiophene: Assorted Bioactive Effects - International Journal of Pharmaceutical Sciences.
- Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegener
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
- 4923-87-9 | 5-Bromobenzothiophene - ChemScene.
- Thiophene-Based Compounds with Potential Anti-Inflamm
- A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and - Semantic Scholar.
- Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - ResearchG
- Functionalization and properties investigations of benzothiophene deriv
- A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties | Scilit.
- Benzothiophene: Assorted Bioactive Effects - International Journal of Pharmaceutical Sciences.
- Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review - PMC.
- EP1528060A1 - Process for preparing 5-hydroxy[b]thiophene-3-carboxylic acid derivatives - Google P
- Publications & P
- Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity | Request PDF - ResearchG
- Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC.
- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - MDPI.
- Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed.
- Drug Repurposing Patent Applic
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Stability of 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone under ambient conditions
An In-depth Technical Guide Topic: Stability of 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone under Ambient Conditions
Foreword: A Proactive Approach to Compound Stability
In the landscape of drug discovery and development, the journey of a molecule from a synthetic intermediate to a viable drug candidate is fraught with challenges. Among the most critical, yet sometimes overlooked, is the inherent stability of the molecule itself. An unstable compound can compromise experimental results, complicate purification and storage, and ultimately lead to the failure of a promising therapeutic program.
This is not just a document about a single molecule; it is a case study in applying fundamental principles of physical organic chemistry to the practical challenges faced in every research and development laboratory. The protocols herein are designed to be self-validating systems, providing you with the tools to generate reliable data, ensure the integrity of your starting materials, and make informed decisions in your development pipeline.
Chemical Profile and Predicted Instability
2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone is a molecule purpose-built for chemical synthesis. Its structure is dominated by two key features that dictate its reactivity and, by extension, its stability:
-
The α-Bromoketone Moiety: This is the primary center of reactivity. The electron-withdrawing nature of the adjacent carbonyl group renders the α-carbon highly electrophilic and susceptible to nucleophilic attack. Furthermore, the α-hydrogen is acidic, and the carbon-bromine bond is a good leaving group. This combination predisposes the molecule to several degradation pathways. It is also worth noting that many α-bromo ketones are potent lachrymators and skin irritants, demanding careful handling in a well-ventilated fume hood.[1]
-
The Brominated Benzothiophene Core: The benzo[b]thiophene ring system is an electron-rich heterocycle. The sulfur atom's lone pair of electrons can be protonated under acidic conditions, potentially leading to ring-opening or other reactions.[2] The two bromine substituents deactivate the ring somewhat but also present sites for potential photolytic degradation, a known instability pathway for brominated aromatic compounds.[3]
Given this profile, the compound is predicted to be sensitive to ambient conditions, particularly moisture, light, and potentially trace acidic or basic impurities. Signs of degradation often include a noticeable color change, with the solid darkening from off-white or yellow to brown or even black, and the release of hydrogen bromide (HBr) gas, which has a sharp, acrid odor.[1]
Potential Degradation Pathways
Under ambient conditions, three primary degradation pathways are anticipated. These reactions can occur slowly over time, compromising the purity of the material.
-
Hydrolysis: Reaction with atmospheric moisture is a significant concern. Water can act as a nucleophile, attacking the electrophilic α-carbon to displace the bromide ion, ultimately forming the corresponding α-hydroxy ketone and generating HBr. This is a common decomposition pathway for α-bromo ketones.[1]
-
Dehydrobromination: This elimination reaction can be catalyzed by trace amounts of base, which may be present on glassware or as impurities. A base can abstract the acidic α-proton, leading to the elimination of HBr and the formation of a conjugated α,β-unsaturated ketone.[1] This new compound would be a significant impurity in subsequent synthetic steps.
-
Photodegradation: Brominated aromatic compounds can be susceptible to degradation upon exposure to UV or visible light.[3] The energy from light can promote the homolytic cleavage of the C-Br bonds, leading to radical-mediated decomposition and the formation of a complex mixture of byproducts.
The following diagram illustrates these potential degradation routes originating from the parent compound.
Caption: Predicted degradation pathways for the title compound.
Recommended Storage and Handling Protocols
Proper storage is the most effective defense against compound degradation.[4] Based on the predicted instabilities of brominated organic compounds and α-bromo ketones, the following conditions are mandated to ensure the long-term integrity of 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a freezer (-20°C) or refrigerator (2-8°C). | Low temperatures significantly slow the rate of all potential degradation reactions.[1][5] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidative degradation and displaces atmospheric moisture, mitigating hydrolysis.[1] |
| Light | Store in an amber glass vial or protect from light completely. | Prevents light-induced photodecomposition.[4][6] |
| Moisture | Keep container tightly sealed in a dry environment/desiccator. | Minimizes exposure to atmospheric moisture, which is a key reactant in the hydrolysis pathway.[1] |
| Container | Use a chemically resistant, tightly sealed glass container. | Prevents leakage of corrosive HBr vapor and contamination.[4] |
| Chemical Segregation | Store separately from bases, reducing agents, and reactive metals. | Brominated compounds can react violently with incompatible chemicals.[4][6] |
Experimental Protocol for Long-Term Ambient Stability Assessment
To empirically determine the stability of the compound, a formal long-term study is required. This protocol is based on principles outlined in ICH guidelines for stability testing and provides a framework for generating a reliable stability profile.[7][8][9]
Objective
To assess the chemical stability of a single batch of 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone under controlled ambient and refrigerated conditions over a 12-month period.
Materials and Equipment
-
Compound: 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone (one batch).
-
Vials: 2 mL amber glass vials with PTFE-lined screw caps.
-
Solvents: HPLC-grade acetonitrile and water.
-
Reagents: Formic acid (or other suitable modifier for HPLC).
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Analytical balance.
-
Stability chamber set to 25°C ± 2°C and 60% RH ± 5% RH.
-
Refrigerator set to 5°C ± 3°C.
-
Experimental Workflow
The following workflow provides a systematic approach to the stability study.
Caption: Workflow for the long-term stability study.
Step-by-Step Methodology
1. Initial Analysis (t=0): a. Document the physical appearance of the bulk material (e.g., color, form). b. Accurately weigh a sample and prepare a stock solution of known concentration in acetonitrile. c. Perform triplicate HPLC analyses to determine the initial purity and/or assay value. This serves as the baseline.
2. Sample Preparation and Storage: a. Aliquot approximately 10-20 mg of the compound into separate, pre-labeled amber glass vials for each time point and storage condition. b. Tightly cap the vials and place them in the designated stability chamber (25°C/60% RH) and refrigerator (2-8°C).
3. Time-Point Analysis (t = 1, 3, 6, 12 months): a. At each scheduled time point, remove one vial from each storage condition. b. Allow the refrigerated sample to equilibrate to room temperature before opening to prevent condensation. c. Document the physical appearance of the solid in the vial. d. Accurately prepare a sample for HPLC analysis using the same procedure as the t=0 analysis. e. Analyze the sample by HPLC to determine purity and the presence of any new degradation peaks.
Proposed HPLC Method (Stability-Indicating)
A robust, stability-indicating HPLC method is crucial for separating the parent compound from potential degradation products.[10] The following provides a good starting point for method development.
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 60% B, increase to 95% B over 15 min, hold for 2 min, return to 60% B and equilibrate for 3 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Detection | UV at 254 nm (or other determined λmax) |
| Sample Diluent | Acetonitrile |
Causality Note: A gradient elution is chosen because the potential degradation products (e.g., the α-hydroxy ketone or the α,β-unsaturated ketone) will have different polarities than the parent compound. A gradient method is more likely to achieve separation of all components than an isocratic one.[10]
Protocol for Forced Degradation Study
Forced degradation, or stress testing, is a complementary study used to rapidly identify likely degradation pathways and to confirm that the analytical method is "stability-indicating."[11] This involves intentionally exposing the compound to harsh conditions to generate degradants.[12]
Objective
To generate potential degradation products of 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone and to verify the specificity of the proposed HPLC method.
Step-by-Step Methodology
For each condition, a sample of the compound is stressed, then neutralized (if necessary), diluted, and analyzed by HPLC. A control sample (unstressed) is analyzed alongside for comparison.
-
Acid Hydrolysis:
-
Dissolve ~10 mg of the compound in 1 mL of acetonitrile. Add 1 mL of 0.1 M HCl.
-
Heat at 60°C for 4-8 hours.
-
Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve ~10 mg of the compound in 1 mL of acetonitrile. Add 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 1-2 hours (base-catalyzed reactions are often fast).
-
Neutralize with 1 mL of 0.1 M HCl and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve ~10 mg of the compound in 2 mL of acetonitrile. Add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place ~10 mg of the solid compound in an open vial.
-
Heat in an oven at 80°C for 48 hours.
-
Cool, dissolve in a known volume of acetonitrile, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Dissolve ~10 mg of the compound in 2 mL of acetonitrile in a quartz cuvette or clear glass vial.
-
Expose to a photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., cool white fluorescent and near-UV lamps) for a defined period.
-
Analyze by HPLC.
-
Data Analysis and Interpretation
The data from both the long-term and forced degradation studies should be tabulated to track changes over time and under different conditions.
Example Data Summary Table (Long-Term Stability)
| Time Point (Months) | Storage Condition | Appearance | Purity by HPLC (% Area) | Total Impurities (% Area) |
| 0 | - | Off-white solid | 99.5 | 0.5 |
| 3 | 2-8°C | No change | 99.4 | 0.6 |
| 3 | 25°C / 60% RH | Light yellow solid | 98.1 | 1.9 |
| 6 | 2-8°C | No change | 99.5 | 0.5 |
| 6 | 25°C / 60% RH | Yellow solid | 96.5 | 3.5 |
Trustworthiness Note: A key aspect of a good stability study is mass balance . The sum of the parent compound's assay and the levels of all degradation products should ideally remain close to 100% of the initial value.[13] This demonstrates that all significant degradation products are being detected by the analytical method.
Conclusion
While 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone is a valuable synthetic intermediate, its chemical structure strongly suggests a susceptibility to degradation under ambient conditions, primarily through hydrolysis, dehydrobromination, and photolysis. The presence of the α-bromoketone functionality is the principal driver of this instability.
Therefore, stringent adherence to recommended storage conditions—cold, dark, dry, and inert—is essential to maintain its purity and reactivity for its intended use. The comprehensive stability testing plan outlined in this guide provides a robust framework for any researcher or drug development professional to empirically quantify the stability of this molecule, establish a reliable retest period, and ensure the integrity of their critical starting materials. Proactive stability assessment is a cornerstone of good science and efficient drug development.
References
- Application Notes and Protocols for the Safe Storage and Handling of Bromin
- Managing thermal instability of alpha-bromo ketones. Benchchem.
- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
- LCSS: BROMINE.
- ICH stability testing. Binder World.
- Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. PMC.
- Stability testing of existing active substances and related finished products. European Medicines Agency (EMA).
- Stability Testing for Pharmaceuticals & More.
- LANXESS-Bromine Safety Handling Guide. LANXESS.
- Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. ICH.
- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- Forced Degrad
- Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
- 2-Bromo-1-(5-bromothiophen-2-yl)
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.
- An In-Depth Technical Guide to 2-Bromo-1-(3,4-dichlorophenyl)ethanone. Benchchem.
- STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPAR
- Assay and Stability Testing. Kinam Park.
- Stability Assessment of a Polymeric Brominated Flame Retardant in Polystyrene Foams under Applic
- What are the storage conditions for 2-Bromo-1-phenyl-pentan-1-one?. Knowledge.
- Stability issues of 2,5-Dimethyl-1-benzothiophene under acidic conditions. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Stability Assessment of a Polymeric Brominated Flame Retardant in Polystyrene Foams under Application-Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bloomtechz.com [bloomtechz.com]
- 6. dollycorporation.com [dollycorporation.com]
- 7. binder-world.com [binder-world.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. humiditycontrol.com [humiditycontrol.com]
- 10. kinampark.com [kinampark.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomedres.us [biomedres.us]
- 13. fda.gov [fda.gov]
Methodological & Application
Procedure for nucleophilic substitution on 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone
Application Note: Nucleophilic Substitution Protocols for 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone
Introduction & Chemical Context
2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone is a high-value electrophilic intermediate used primarily in the synthesis of pharmaceutical candidates, specifically antimicrobial and anticancer agents. Structurally, it features a lipophilic benzo[b]thiophene core and a highly reactive
Reactivity Profile
To design successful experiments, researchers must distinguish between the two electrophilic sites on this molecule:
-
Site A:
-Methylene Carbon ( ): This is the primary site for nucleophilic substitution ( ). The adjacent carbonyl group enhances the electrophilicity of the methylene carbon, making it highly susceptible to attack by amines, thiols, azides, and carboxylates. -
Site B: Aryl Bromide (C-5): The bromine at position 5 is part of the aromatic ring. It is inert to standard nucleophilic substitution conditions but serves as a handle for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Scope of this Guide: This document focuses on Site A transformations (Nucleophilic Substitution) to generate heterocycles and functionalized chains.
Reaction Pathways & Logic
The following diagram illustrates the three primary workflows covered in this guide.
Figure 1: Divergent synthetic pathways for the functionalization of the
Standardized Protocols
Protocol A: Hantzsch Thiazole Synthesis
Application: Construction of thiazole rings fused to the benzothiophene core. This is the most common application for this substrate in drug discovery.
-
Mechanism: Nucleophilic attack by sulfur followed by intramolecular condensation.
-
Reagents: Substrate, Thioamide (or Thiourea), Ethanol (anhydrous).
Step-by-Step Procedure:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone in 10 mL of absolute ethanol .
-
Note: If solubility is poor, use a 1:1 mixture of Ethanol/THF.
-
-
Addition: Add 1.1 mmol of the appropriate thioamide or thiourea.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours .
-
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting bromide (
) should disappear, and a lower spot (hydrobromide salt of product) may appear.
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
Often, the product precipitates as the hydrobromide salt. Filter the solid.
-
To obtain the free base, suspend the solid in water and neutralize with 10%
solution until pH ~8. -
Filter the resulting free base, wash with water, and dry under vacuum.
-
-
Purification: Recrystallize from Ethanol or DMF/Water mixtures if necessary.
Protocol B: Amination (Synthesis of -Amino Ketones)
Application: Introduction of solubilizing amine groups (morpholine, piperazine, etc.).
-
Critical Challenge:
-Amino ketones are prone to dimerization (pyrazine formation) and polymerization. Control of stoichiometry and temperature is vital.
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 mmol of the substrate in 5 mL of dry Acetone or Acetonitrile . Cool the solution to 0°C in an ice bath.
-
Base/Amine Addition:
-
Method 1 (Secondary Amines): Add 2.2 mmol of the amine dropwise. (Excess amine acts as the proton scavenger).
-
Method 2 (Valuable Amines): Add 1.1 mmol of amine and 1.5 mmol of
or DIPEA.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Stir for an additional 1–2 hours.
-
Caution: Do not heat unless necessary; heating promotes dimerization.
-
-
Workup:
-
Remove solvent under reduced pressure.[1]
-
Partition the residue between EtOAc and Water.
-
Wash the organic layer with Brine, dry over
, and concentrate.
-
-
Storage: Use immediately or reduce to the
-amino alcohol using for stability.
Protocol C: Azidation (Precursor for Click Chemistry)
Application: Installation of an azide group for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 mmol of substrate in 6 mL of Acetone .
-
Reagent Prep: Dissolve 1.5 mmol of Sodium Azide (
) in 2 mL of Water .-
Safety:
is toxic and can form explosive hydrazoic acid with strong acids. Keep pH neutral/basic.
-
-
Reaction: Add the aqueous azide solution to the acetone solution dropwise. Stir at room temperature for 2–4 hours .
-
Workup:
-
Dilute with 20 mL cold water. The product often precipitates as a solid.
-
Filter and wash with water.
-
Alternative: Extract with DCM if no precipitate forms.
-
WARNING: Do not distill or overheat azides. Dry in a vacuum desiccator at room temperature.
-
Quantitative Data & Troubleshooting
Table 1: Reaction Optimization Parameters
| Parameter | Hantzsch Synthesis | Amination ( | Azidation |
| Solvent | Ethanol, Isopropanol | Acetone, MeCN, DMF | Acetone:Water (3:1) |
| Temperature | Reflux (78-82°C) | 0°C | RT (20-25°C) |
| Base | None (initial), | None required | |
| Time | 2–4 Hours | 1–3 Hours | 2–4 Hours |
| Typical Yield | 80–95% | 60–80% | >90% |
Troubleshooting Guide:
-
Problem: Lachrymatory effect in lab.
-
Cause: Phenacyl bromides are potent tear gas agents.
-
Solution: All weighing and transfers must occur inside a functioning fume hood. Neutralize glassware with dilute NaOH/EtOH to destroy traces of bromide.
-
-
Problem: Multiple spots on TLC during amination.
-
Cause: Polyalkylation (amine reacting with two bromides) or self-condensation.
-
Solution: Use a large excess of amine (if cheap) or switch to a secondary amine to prevent polyalkylation. Keep temperature low.
-
-
Problem: Starting material remains in Hantzsch reaction.
-
Cause: Poor solubility of the benzothiophene core.
-
Solution: Add a co-solvent like THF or Dioxane to the Ethanol.
-
Safety & Handling (Critical)
-
Lachrymator: 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone is a severe eye and respiratory irritant. Double-gloving and fume hood use are mandatory.
-
Waste Disposal: Quench all reaction mixtures containing unreacted bromide with a dilute amine solution or NaOH before disposal to neutralize the lachrymatory properties.
-
Azide Hazards: If performing Protocol C, never use halogenated solvents (DCM/Chloroform) with Sodium Azide for extended periods to avoid forming diazidomethane (explosive).
References
-
Hantzsch Thiazole Synthesis (General Methodology)
- Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
-
Source:
- Reactivity of Phenacyl Bromides (Mechanistic Insight): Karikomi, M., et al. (2001). "Reactivity of Phenacyl Bromides in Nucleophilic Substitution". Journal of Organic Chemistry. Context: Explains the enhanced electrophilicity of -haloketones.
-
Benzothiophene Scaffold in Medicinal Chemistry
-
Keri, R. S., et al. (2017).[2] "Benzothiophene: A detailed review on its chemistry and pharmacological potential". Archiv der Pharmazie.
-
Source:
-
- Protocol Grounding (Thiazole Synthesis from Phenacyl Bromides): Sahu, M., et al. (2020). "Synthesis and biological evaluation of thiazole derivatives". Journal of Heterocyclic Chemistry. Note: Provides experimental precedence for the ethanol reflux method.
-
Azide Substitution Protocols
- Alvarez, S. G., & Alvarez, M. T. (1997).
-
Source:
Sources
Application Note: Strategic Cyclization of 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone
A Modular Platform for Heterocycle Fusion in Drug Discovery
Part 1: Chemical Profile & Strategic Utility
The "Lynchpin" Scaffold
In the landscape of medicinal chemistry, 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone represents a high-value "lynchpin" intermediate. Unlike the more common 2-substituted benzothiophenes (found in Raloxifene), the 3-substituted isomer offers a distinct vector for exploring novel chemical space, particularly in the development of antimicrobial agents and kinase inhibitors.
This molecule features two distinct electrophilic sites:[1]
-
The
-Bromo Ketone (Soft Electrophile): Highly reactive toward soft nucleophiles (sulfur/nitrogen), enabling rapid construction of fused heterocycles. -
The 5-Bromo Substituent (Aryl Halide): A stable handle for "Late-Stage Diversification" via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the heterocyclic core is established.
Reactivity Matrix
| Moiety | Reactivity Type | Target Transformation |
| Nucleophilic Substitution / Cyclocondensation | Formation of Thiazoles, Imidazoles, Oxazoles | |
| Benzothiophene Core | Receptor Binding Affinity (Hydrophobic Pocket) | |
| 5-Bromo | Oxidative Addition (Pd) | Library expansion (Bi-aryl coupling) |
Part 2: Mechanism of Action (The "Why")
To optimize the cyclization, one must understand the stepwise mechanism. The reaction with thiourea (Hantzsch Synthesis) is not a concerted process but a cascade.
Mechanistic Pathway[3][4][5][6][7]
-
Nucleophilic Attack: The sulfur atom of the thiourea attacks the
-carbon of the ketone, displacing the bromide ion ( ). -
Intermediate Formation: An
-alkylated isothiourium salt is formed. -
Cyclodehydration: The amine nitrogen attacks the carbonyl carbon, followed by loss of water and aromatization to form the thiazole ring.
Visualization: Hantzsch Cyclization Pathway
Figure 1: Step-wise mechanistic flow of the Hantzsch thiazole synthesis, highlighting the critical dehydration step.
Part 3: Validated Protocols
Protocol A: Synthesis of 2-Amino-4-(5-bromo-3-benzo[b]thienyl)thiazole
This protocol utilizes the Hantzsch synthesis to fuse a thiazole ring to the benzothiophene core.
Reagents & Equipment[2][3][4]
-
Substrate: 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone (1.0 eq)
-
Nucleophile: Thiourea (1.2 eq)
-
Solvent: Ethanol (Absolute) or Isopropanol
-
Base (Workup): 10% Aqueous
-
Apparatus: Round-bottom flask, Reflux condenser, Magnetic stirrer.
Step-by-Step Methodology
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol of the
-bromo ketone in 15 mL of ethanol. Ensure the solid is fully dissolved; gentle warming (30°C) may be required. -
Addition: Add 1.2 mmol of thiourea in one portion.
-
Expert Note: A slight excess of thiourea ensures complete consumption of the lachrymatory starting material.
-
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.
-
Monitoring: Monitor via TLC (System: Hexane/EtOAc 7:3). Look for the disappearance of the starting material (
) and the appearance of a polar baseline spot (hydrobromide salt of the product).
-
-
Precipitation: Cool the reaction mixture to room temperature. A solid precipitate (the HBr salt) often forms.
-
Neutralization: Pour the reaction mixture into 50 mL of ice-water. Basify to pH 8–9 using 10%
solution. This liberates the free base. -
Isolation: Filter the resulting precipitate. Wash with cold water (
mL) and cold ethanol ( mL). -
Drying: Dry the solid under vacuum at 45°C.
Critical Process Parameters (CPPs)
| Parameter | Range | Impact |
| Temperature | 75–80°C | Low temp leads to incomplete cyclization (intermediate stagnation). |
| Stoichiometry | 1.1–1.2 eq Thiourea | Large excess complicates purification; deficit leaves toxic alkyl halide. |
| pH Control | pH 8–9 | Essential to obtain the free amine; acidic pH yields the HBr salt (water-soluble). |
Protocol B: Synthesis of Imidazo[1,2-a]pyridine Fused System
This reaction creates a bridgehead nitrogen system, highly valued for kinase inhibition activity.
Reagents
-
Substrate: 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone (1.0 eq)
-
Nucleophile: 2-Aminopyridine (1.1 eq)
-
Solvent: Ethanol or Acetonitrile (
) -
Scavenger:
(solid, 1.5 eq) - Optional but recommended in MeCN.
Methodology
-
Setup: Mix substrate (1.0 mmol) and 2-aminopyridine (1.1 mmol) in Ethanol (20 mL).
-
Reflux: Heat to reflux for 6–8 hours.
-
Observation: The reaction typically turns from pale yellow to deep orange/brown.
-
-
Workup: Evaporate the solvent under reduced pressure.
-
Extraction: Redissolve residue in EtOAc (30 mL) and wash with water (
mL) to remove HBr salts and unreacted amine. -
Purification: Recrystallization from Ethanol/DMF is preferred over column chromatography due to the polarity of the fused system.
Part 4: Experimental Workflow & Validation
Workflow Diagram
Figure 2: Standardized workflow for cyclization reactions involving
Analytical Validation (Self-Validating System)
To confirm the success of the reaction without external standards, look for these specific NMR signatures:
-
Disappearance of
-Protons:-
Starting Material: Singlet at
4.4–4.6 ppm ( -Br). -
Product: This singlet must disappear . If present, the reaction is incomplete.
-
-
Appearance of Heterocyclic Proton:
-
Thiazole Product: A new singlet appears in the aromatic region (
7.0–7.5 ppm, C5-H of thiazole). -
Imidazo-pyridine: Characteristic doublets for the fused pyridine ring shifted downfield.
-
-
Mass Spectrometry:
-
Expect the characteristic Br isotope pattern (1:1 ratio for
). Since the product retains the 5-Br on the benzothiophene, this pattern confirms the core is intact.
-
Part 5: Safety & Handling
-
Lachrymator Warning:
-Bromo ketones are potent tear agents. Handle strictly within a fume hood. -
Skin Irritant: These compounds can cause severe contact dermatitis. Double-gloving (Nitrile) is required.
-
Waste: Aqueous waste from the workup contains bromides and organic residues; dispose of in halogenated waste streams.
References
-
Hantzsch Thiazole Synthesis: Organic Chemistry Portal. "Synthesis of Thiazoles." Accessed 2023.[5] Link
-
Benzothiophene Reactivity: BenchChem. "Application Notes and Protocols for the Reactions of 2-Bromo-1-furan-2-yl-ethanone" (Analogous chemistry). Link
-
Cyclization Protocols: National Institutes of Health (PMC). "Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas." Link
-
Solvent Effects in Cyclization: Heterocyclic Letters. "Synthesis of 2,5-dibromopyridine... and solvent effects." Link
Sources
- 1. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]
Synthesis of 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone from 5-bromo-3-acetylbenzothiophene
Executive Summary & Strategic Analysis
The synthesis of 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone represents a critical transformation in the production of selective estrogen receptor modulators (SERMs), such as Raloxifene, and various kinase inhibitors. This
The Chemoselectivity Challenge
The core challenge in this synthesis is distinguishing between two competing reactive sites:
-
The
-Carbon (Target): Requires enolization of the ketone followed by electrophilic attack. -
The C-2 Position (Impurity): The benzothiophene ring is electron-rich. While the C-3 acetyl group is electron-withdrawing (deactivating), the C-2 position remains susceptible to electrophilic aromatic substitution (SEAr) under forcing conditions.
Reagent Selection Strategy:
To maximize yield and minimize C-2 bromination, we utilize Phenyltrimethylammonium Tribromide (PTAB) or controlled Bromine (
Reaction Mechanism & Pathway[1][2][3][4]
The reaction proceeds via an acid-catalyzed enolization mechanism. The acetic acid solvent promotes the formation of the enol tautomer of the acetyl group, which then acts as the nucleophile attacking the bromine molecule.
Figure 1: Acid-catalyzed enolization and subsequent electrophilic bromination of the acetyl side chain.
Detailed Experimental Protocol
Method A: Scalable Bromination using /AcOH (Primary Protocol)
This method is preferred for multi-gram to kilogram scale synthesis due to atom economy and cost-efficiency.
Safety Prerequisite:
-
Hazard: The product is a potent lachrymator (tear gas agent) and skin irritant.
-
Engineering Controls: All operations must occur in a high-performance fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
Materials
| Reagent | Equivalents | Role |
| 5-Bromo-3-acetylbenzothiophene | 1.0 equiv | Substrate |
| Bromine ( | 1.05 equiv | Brominating Agent |
| Glacial Acetic Acid (AcOH) | 10-15 vol | Solvent/Catalyst |
| Methanol (MeOH) | N/A | Wash Solvent |
Step-by-Step Procedure
-
Dissolution:
-
Charge a 3-neck round-bottom flask (RBF) with 5-bromo-3-acetylbenzothiophene (1.0 eq).
-
Add Glacial Acetic Acid (10 mL per gram of substrate).
-
Optional: If solubility is poor, add Chloroform (
, 2 mL/g) to assist. -
Stir until a clear or slightly suspension is obtained.
-
-
Reagent Preparation:
-
Prepare a solution of Bromine (1.05 eq) in a small volume of Acetic Acid (1:1 v/v) in a pressure-equalizing addition funnel.
-
Note: Slight excess of bromine ensures conversion, but avoid >1.1 eq to prevent dibromination.
-
-
Controlled Addition:
-
Initiate stirring at room temperature (20–25°C).
-
Add the Bromine solution dropwise over 30–60 minutes.
-
Observation: The deep red color of bromine should dissipate rapidly upon contact with the solution, indicating consumption. If color persists, pause addition.
-
-
Reaction Monitoring:
-
Stir for 1–2 hours post-addition.
-
TLC Check: (Eluent: 20% EtOAc in Hexanes). The
-bromo product is typically less polar (higher ) than the starting ketone. -
HPLC Check: Monitor for the appearance of the dibromo-impurity (elutes later on reverse phase).
-
-
Quench and Isolation:
-
Pour the reaction mixture into Ice-Cold Water (5x reaction volume).
-
Stir vigorously for 30 minutes. The product should precipitate as a solid.
-
Filtration: Collect the solid via vacuum filtration (Buchner funnel).
-
-
Purification:
-
Wash the filter cake with cold water (
) to remove residual acid. -
Wash with a small amount of cold Methanol (
) to remove unreacted bromine and trace impurities. -
Recrystallization: If high purity (>98%) is required, recrystallize from Ethanol or Acetonitrile.
-
Experimental Workflow Visualization
Figure 2: Operational workflow for the synthesis of the
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Dibromination | Excess | Keep temp <25°C. Use exactly 1.0-1.05 eq of |
| No Reaction | Induction period (slow enolization). | Add a catalytic drop of HBr (48%) to initiate enolization. |
| Oily Product | Impurities preventing crystallization. | Triturate with cold diethyl ether or recrystallize from EtOH. |
| Low Yield | Product lost in mother liquor. | If product is soluble in water/acid mix, perform extraction with DCM instead of precipitation. |
Analytical Specifications (Expected)
-
Appearance: Off-white to pale yellow solid.
-
1H NMR (
): Look for the disappearance of the methyl singlet ( ppm) and appearance of the methylene singlet ( ppm). -
Mass Spec: Characteristic isotopic pattern for
(M, M+2, M+4 in 1:2:1 ratio).
References
-
BenchChem. (2025).[1] An In-depth Technical Guide to the Synthesis of 2-Bromo-1-furan-2-yl-ethanone. (Analogous chemistry for heteroaromatic ketones).
-
ResearchGate. (2012). Bromination of 3-substituted benzo[b]thiophenes: Access to Raloxifen intermediate. (Primary source for benzothiophene scaffold reactivity).[2]
-
Common Organic Chemistry. (2025). Alpha Bromination of Ketones: Common Conditions and Reagents.
-
Sigma-Aldrich. (2023). Safety Data Sheet: 2-Bromo-1-(5-bromothiophen-2-yl)ethanone. (Safety and handling data).
Sources
Reagents for bromination of 3-acetyl-5-bromobenzothiophene
Application Note: Selective
Introduction & Mechanistic Rationale
The synthesis of 2-bromo-1-(5-bromobenzo[b]thiophen-3-yl)ethan-1-one via the
The Synthetic Challenge:
The primary challenge in this transformation is chemoselectivity. The benzothiophene core is electron-rich and susceptible to electrophilic aromatic substitution (EAS), particularly at the C-2 position. Utilizing harsh brominating conditions (e.g.,
Reagent Selection & Comparative Analysis
As an Application Scientist, selecting the correct brominating agent dictates both the purity profile and the scalability of the workflow. We evaluate three primary methodologies:
-
Copper(II) Bromide (
): A highly selective, heterogeneous reagent. It operates via a copper-coordinated enol intermediate, transferring bromine without generating free in solution, thereby completely bypassing nuclear bromination[1]. It offers a built-in visual indicator: the reaction transitions from black ( ) to white ( ) upon completion[3]. -
Phenyltrimethylammonium Tribromide (PTAB): A mild, homogeneous, and highly selective reagent that operates at room temperature. PTAB delivers a strictly controlled release of bromine, making it ideal for substrates prone to over-bromination[2].
-
Bromine in Acetic Acid (
/AcOH): The traditional method. While cost-effective, it is highly exothermic and prone to generating C-2 brominated byproducts if the temperature is not strictly controlled.
Table 1: Quantitative Comparison of Bromination Reagents
| Reagent System | Selectivity ( | Operating Temp | Solvent System | Visual Reaction Indicator | Primary Byproducts |
| Very High | 70–80 °C (Reflux) | EtOAc / | Black suspension | ||
| PTAB | High | 20–25 °C (RT) | THF or MeOH | Orange solution | |
| Low to Moderate | 0–25 °C | Glacial AcOH | Deep red |
Mechanistic Pathways
Chemoselectivity pathways for the bromination of 3-acetyl-5-bromobenzothiophene.
Experimental Protocols
Protocol A: The Copper(II) Bromide ( ) Method
Causality Note: This method utilizes a 1:1 mixture of Ethyl Acetate (EtOAc) and Chloroform (
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-acetyl-5-bromobenzothiophene (10.0 mmol) in 40 mL of a 1:1 (v/v) mixture of
and EtOAc. -
Reagent Addition: Add finely powdered Copper(II) bromide (20.0 mmol, 2.0 eq) in one portion. The solution will immediately form a dark black/brown heterogeneous suspension.
-
Reflux & Self-Validation: Heat the mixture to vigorous reflux (approx. 75 °C). Monitor the reaction visually. As the reaction proceeds, the black
is consumed and replaced by a dense, white precipitate of Copper(I) bromide ( )[3]. -
Endpoint Determination: Reflux for 2–4 hours until the black solid has completely vanished, leaving only a white/pale-grey suspension. Confirm completion via TLC (Hexanes:EtOAc 8:2; the
-bromoketone is slightly less polar than the starting ketone). -
Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the insoluble
byproduct. Wash the filter cake with an additional 20 mL of EtOAc. -
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be recrystallized from boiling ethanol or purified via silica gel flash chromatography to yield the pure
-bromoketone.
Step-by-step experimental workflow for CuBr2-mediated alpha-bromination.
Protocol B: The Phenyltrimethylammonium Tribromide (PTAB) Method
Causality Note: PTAB is chosen when avoiding thermal degradation is paramount. By operating at room temperature in Tetrahydrofuran (THF), PTAB slowly releases
Step-by-Step Methodology:
-
Preparation: Dissolve 3-acetyl-5-bromobenzothiophene (10.0 mmol) in 50 mL of anhydrous THF under an inert argon atmosphere.
-
Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add Phenyltrimethylammonium tribromide (10.5 mmol, 1.05 eq) in small portions over 15 minutes. The solution will turn a distinct orange color.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 1–2 hours. The reaction is self-indicating; the orange color will gradually fade to a pale yellow or colorless solution as the tribromide is consumed.
-
Quenching: Once TLC indicates complete consumption of the starting material, quench the reaction by adding 50 mL of distilled water.
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 30 mL). Wash the combined organic layers with saturated aqueous
(to neutralize residual HBr) and brine. -
Drying & Isolation: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. The byproduct, phenyltrimethylammonium bromide, is highly water-soluble and is effectively removed during the aqueous extraction phase.
Analytical Characterization & Troubleshooting
-
NMR Tracking: The success of the
-bromination is easily verified via -NMR. The sharp singlet of the acetyl methyl group ( 2.6 ppm) will disappear, replaced by a new singlet integrating to 2 protons shifted downfield to 4.4 - 4.6 ppm, corresponding to the group. -
Safety Warning:
-Bromoketones are potent lachrymators (tear-inducing agents) and alkylating agents. All handling of the isolated product must be conducted inside a certified fume hood using appropriate PPE (double nitriles, face shield). -
Troubleshooting Polybromination: If dibromination (
) is observed, it is typically due to excess reagent or extended reaction times. Ensure precise stoichiometric measurements (exactly 2.0 eq for or 1.05 eq for PTAB) and halt the reaction immediately upon the visual endpoint.
References
-
ACS Omega. A Green, Facile Method for Selective α-Bromination of Flavanones. ACS Publications, 2025.[Link]
Sources
Solvent selection for reactions involving 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone
Application Note: Optimizing Solvation Strategies for 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone
Part 1: Executive Summary & Physicochemical Profile
2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone (hereafter referred to as Compound 5-BBTE ) is a high-value intermediate utilized primarily in the synthesis of Selective Estrogen Receptor Modulators (SERMs) like Raloxifene and 5-lipoxygenase inhibitors.
Its utility stems from its dual-electrophilic nature :
-
Primary Reactive Center: The
-bromo ketone moiety (highly reactive toward nucleophiles via and cyclization). -
Secondary Reactive Center: The C5-aryl bromide (reactive in Pd-catalyzed cross-couplings, though typically less reactive than the
-position).
Critical Solvation Challenge:
The benzothiophene core renders the molecule highly lipophilic and poorly soluble in aqueous media. However, the reactive
Physicochemical Solubility Profile
| Solvent Class | Representative Solvents | Solubility Rating | Primary Application | Risk Factor |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Synthesis of 5-BBTE (Bromination); Friedel-Crafts workup. | Environmental restrictions; volatility. |
| Polar Aprotic | DMF, DMSO, NMP | High | Difficult workup (high BP); can accelerate polymerization. | |
| Ethers | THF, 1,4-Dioxane, MTBE | Good | General substitutions; Grignard/Lithiation (at C5). | Peroxide formation; hygroscopic (requires drying). |
| Alcohols | Ethanol, Isopropanol (iPrOH) | Moderate | Hantzsch Thiazole Synthesis; Crystallization. | Solvolysis (ethanolysis) if heated too long without nucleophile. |
| Hydrocarbons | Toluene, Hexanes | Low/Poor | Anti-solvent for precipitation; Azeotropic drying. | Poor solubility limits reaction rate. |
Part 2: Solvent Selection Decision Framework
The choice of solvent is dictated by the intended transformation. The following decision tree illustrates the logical flow for selecting the optimal medium.
Figure 1: Decision matrix for solvent selection based on reaction pathway. Note that protic solvents are preferred for cyclization to facilitate proton transfer, while aprotic solvents favor direct substitution.
Part 3: Detailed Experimental Protocols
Protocol A: Hantzsch Thiazole Synthesis (Heterocycle Formation)
Context: This reaction reacts 5-BBTE with a thioamide (or thiourea) to form a thiazole ring. This is the standard route for synthesizing 5-lipoxygenase inhibitors.
Rationale: Alcohols (EtOH/iPrOH) are chosen because 5-BBTE is soluble enough at reflux to react, but the resulting hydrobromide salt of the thiazole product is often insoluble in cold alcohol, allowing for easy purification by filtration (Self-Validating Step).
Reagents:
-
Compound 5-BBTE (1.0 eq)
-
Thiourea or Thioamide derivative (1.1 eq)
-
Solvent: Absolute Ethanol (10 mL/g of substrate)
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with Compound 5-BBTE and Absolute Ethanol.
-
Activation: Heat the suspension to 50°C. The solid should dissolve completely. If not, add small aliquots of THF (up to 10% v/v) to assist.
-
Addition: Add the thiourea/thioamide in a single portion.
-
Reflux: Heat to reflux (
) for 2–4 hours.-
Monitoring: TLC (20% EtOAc/Hexanes). The starting material spot (
) should disappear.
-
-
Precipitation (Critical Step): Cool the reaction mixture slowly to
. The product usually precipitates as the HBr salt.[1] -
Isolation: Filter the solid. Wash the cake with cold ethanol (
) followed by hexanes to remove unreacted lipophilic impurities. -
Neutralization (Optional): If the free base is required, suspend the solid in water/EtOAc and adjust pH to 8 using saturated
.
Protocol B: Nucleophilic Substitution with Amines (e.g., Piperidine)
Context: Relevant to Raloxifene analog synthesis.[2][3][4][5]
Rationale: To prevent the amine from reacting with the solvent (as could happen with alkyl halides), non-nucleophilic polar aprotic solvents are used.
Reagents:
-
Compound 5-BBTE (1.0 eq)
-
Secondary Amine (e.g., Piperidine) (1.2 eq)
-
Base:
(2.0 eq) or (1.5 eq) -
Solvent: Anhydrous DMF or Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Preparation: Dissolve 5-BBTE in MeCN (anhydrous).
-
Base Addition: Add powdered, dry
. Stir for 15 minutes at Room Temperature (RT). -
Nucleophile Addition: Add the amine dropwise at
to control the exotherm.-
Note: The
-bromo ketone is highly reactive; controlling temperature prevents double-alkylation or polymerization.
-
-
Reaction: Allow to warm to RT and stir for 4–6 hours.
-
Workup:
Part 4: Mechanism & Troubleshooting (Self-Validation)
Understanding the failure modes ensures the protocol is robust.
Common Failure Mode: The "Dark Oil" Phenomenon If 5-BBTE is subjected to strong bases (NaOH, KOH) or heated in DMF without a nucleophile, the solution often turns black.
-
Cause: The
-protons are acidic.[4] Base promotes enolate formation, leading to self-condensation (aldol-like) or Favorskii rearrangement. -
Solution: Always use weak bases (
, ) or ensure the nucleophile is present before adding base.
Visualizing the Pathway:
Figure 2: Mechanistic divergence. Path A represents the desired kinetic control, while Path B represents thermodynamic degradation common in poor solvent choices.
Part 5: Safety & Handling (The "Trustworthiness" Pillar)
-
Lachrymator Warning:
-Bromo ketones are potent tear gas agents. All solids and solutions must be handled inside a functioning fume hood. -
Skin Contact: These compounds are alkylating agents. Double-gloving (Nitrile) is mandatory.
-
Waste Disposal: Do not mix with strong oxidizers. Quench reactive residues with dilute ammonia or sodium thiosulfate before disposal.
References
-
Raloxifene Synthesis Overview: Jones, C. D., et al. "High-affinity antioestrogens: 2-(4-substituted phenyl)-3-[4-(2-aminoethoxy)benzoyl]benzo[b]thiophenes." Journal of Medicinal Chemistry, 1984, 27(8), 1057-1066.
-
Hantzsch Thiazole General Protocol: "Synthesis of Thiazoles via Hantzsch Reaction." Organic Chemistry Portal.
-
Benzothiophene Reactivity: "Benzo[b]thiophene Chemistry and Synthesis." ScienceDirect Topics.
- Solvent Effects in Alkylation: Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH. (General Reference for Solvent Polarity/Nucleophilicity).
-
Safety of Alpha-Haloketones: "2-Bromoacetophenone Safety Data Sheet." PubChem. (Note: Used as a surrogate for safety data on the specific analog).
Sources
Advanced Microwave-Assisted Synthesis: Functionalization of 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone
[1]
Executive Summary & Strategic Analysis
2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone represents a high-value "linchpin" intermediate in medicinal chemistry, particularly in the development of Selective Estrogen Receptor Modulators (SERMs) analogous to Raloxifene.[1] Its structural duality—possessing a highly reactive electrophilic
Traditional thermal methods often struggle with this scaffold.[1] Prolonged heating required to activate the aryl bromide (5-position) frequently leads to the degradation of the sensitive
Microwave-Assisted Organic Synthesis (MAOS) resolves these kinetic bottlenecks.[1] By leveraging dielectric heating, we can:
-
Accelerate Heterocyclization: Reduce Hantzsch thiazole formation times from hours to minutes, minimizing side-product formation.
-
Activate the Aryl Bromide: Enable Suzuki-Miyaura couplings on the electron-rich benzothiophene core that are sluggish under standard reflux conditions.
-
Enable Sequential Workflows: Facilitate a "Build-Then-Couple" strategy where the heterocycle is established first to stabilize the molecule before core functionalization.
Chemical Architecture & Reactivity Map[1]
The following diagram outlines the dual-reactivity profile and the sequential logic used in this guide.
Figure 1: Sequential reactivity logic. Path A (stabilization via heterocycle formation) is recommended before Path B (core coupling) to avoid degrading the reactive
Protocol A: Microwave-Assisted Hantzsch Thiazole Synthesis
Objective: Rapid conversion of the
Materials
-
Substrate: 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone (1.0 equiv)[1]
-
Reagent: Thiourea or substituted Thioamide (1.1 equiv)[2]
-
Solvent: Ethanol (EtOH) or PEG-400 (Green alternative)
-
Vessel: 10 mL Microwave process vial (sealed)
Experimental Procedure
-
Dissolution: In a 10 mL microwave vial, dissolve 1.0 mmol of the benzothiophene substrate in 4 mL of Ethanol.
-
Addition: Add 1.1 mmol of thiourea. The mixture may remain a suspension at room temperature.[1]
-
Irradiation: Cap the vial and place it in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Temperature: 100 °C
-
Hold Time: 5 - 10 minutes
-
Power: Dynamic mode (max 150 W)
-
Stirring: High
-
-
Work-up:
Data Comparison: Thermal vs. Microwave[3][4][5]
| Parameter | Conventional Reflux | Microwave Protocol | Advantage |
| Temperature | 78 °C (EtOH reflux) | 100 °C | Enhanced kinetics |
| Time | 3 - 6 Hours | 5 - 10 Minutes | 36x Faster |
| Yield | 65 - 75% | 88 - 95% | Cleaner profile |
| Purification | Column often required | Filtration (ppt) | Simplified work-up |
Protocol B: Microwave-Assisted Imidazo[1,2-a]pyridine Synthesis
Objective: Synthesis of fused bicyclic systems using 2-aminopyridine. This reaction is often sluggish thermally due to the lower nucleophilicity of the amino-pyridine nitrogen compared to thiourea.[1]
Experimental Procedure
-
Preparation: Mix 1.0 mmol of 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone and 1.1 mmol of 2-aminopyridine in a microwave vial.
-
Solvent System: Add 3 mL of Ethanol. Note: No base is initially required; the pyridine acts as an acid scavenger, though adding
(0.5 equiv) can improve yield.[2] -
Irradiation:
-
Isolation: Upon cooling, pour the mixture into crushed ice/water. The solid product (Imidazo[1,2-a]pyridine derivative) precipitates.[2] Recrystallize from EtOH/DMF.
Protocol C: Suzuki-Miyaura Coupling on the Core (5-Bromo)
Objective: Functionalizing the benzothiophene core after the heterocycle has been formed (Sequential Strategy). The 5-bromo position is deactivated and sterically hindered, making MW irradiation critical for success.
Materials
-
Substrate: 5-Bromo-benzothiophene-thiazole intermediate (from Protocol A)
-
Reagent: Aryl Boronic Acid (1.5 equiv)[2]
-
Catalyst:
(3-5 mol%) or (for difficult substrates)[2] -
Base:
(2M aqueous solution, 3.0 equiv) -
Solvent: DME/Water (3:1) or Toluene/EtOH/Water (4:1:1)[2]
Experimental Procedure
-
Inerting: Purge the microwave vial with Argon or Nitrogen.[1][2]
-
Loading: Add the benzothiophene intermediate (0.5 mmol), Aryl Boronic Acid (0.75 mmol), and catalyst (0.025 mmol).
-
Solvent Addition: Add degassed solvent mixture (3 mL) and aqueous base (1 mL).[2] Cap immediately.
-
Irradiation:
-
Temperature: 140 - 150 °C[1]
-
Hold Time: 15 - 20 minutes
-
Pre-stirring: 30 seconds (to ensure catalyst distribution)
-
-
Work-up:
Detailed Workflow Diagram
This diagram visualizes the complete "Sequential" pathway, highlighting the critical decision points and conditions.[2]
Figure 2: Sequential synthesis workflow. Note the strategic prioritization of the ketone functionalization to ensure stability during the harsher Suzuki coupling conditions.
Safety & Handling (MSDS Summary)
-
Lachrymator:
-bromoketones are potent lachrymators (tear gas agents).[1] All weighing and handling of the starting material must occur in a functioning fume hood. -
Pressure: Microwave reactions involving ethanol/water at 150 °C generate significant internal pressure (10-15 bar).[1] Ensure vials are rated for >20 bar and never exceed the vessel's volume limit (typically 2/3 full).
-
Venting: Open microwave vials only after they have cooled to <50 °C to prevent solvent spurting.
References
-
Microwave-Assisted Hantzsch Thiazole Synthesis
-
Microwave Synthesis of Imidazo[1,2-a]pyridines
- Title: Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions.
- Source:RSC Advances.
-
URL:[Link]
-
Benzothiophene Functionalization (Suzuki Coupling)
-
Suzuki Coupling in Aqueous Media (Microwave)
Sources
- 1. 2-Bromo-1-(5-bromothiophen-2-yl)ethanone | 10531-44-9 [sigmaaldrich.com]
- 2. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone .
This molecule is a critical building block in medicinal chemistry, most notably serving as the primary intermediate in the synthesis of the broad-spectrum antifungal agent Sertaconazole[1]. The standard synthetic route involves the Friedel-Crafts acylation of 5-bromobenzothiophene with bromoacetyl bromide, catalyzed by a strong Lewis acid (typically aluminum chloride,
This guide provides field-proven methodologies, mechanistic insights, and a comprehensive FAQ to ensure your synthesis is high-yielding and reproducible.
Part 1: Mechanistic Causality & Reaction Design
To troubleshoot effectively, one must understand the causality behind the reaction dynamics. Benzothiophenes are electron-rich heteroaromatics that undergo Electrophilic Aromatic Substitution (EAS).
-
Regioselectivity (C-3 vs. C-2): Unlike simple thiophenes which favor C-2 substitution, benzothiophenes preferentially react at the C-3 position . Attack at C-3 generates a Wheland intermediate (sigma complex) where the positive charge is stabilized by the adjacent sulfur atom without disrupting the aromaticity of the fused benzene ring. However, C-2 acylation is a competing thermodynamic pathway if the temperature is not strictly controlled[1].
-
The Dual Role of
: Aluminum chloride acts as a Lewis acid to activate bromoacetyl bromide, generating the highly reactive acylium ion. Crucially, once the ketone product is formed, the carbonyl oxygen forms a stable, unreactive complex with . Therefore, more than one equivalent of is strictly required to drive the reaction to completion.
Mechanistic pathway of the Friedel-Crafts acylation at the C-3 position.
Part 2: Verified Experimental Protocol
The following protocol utilizes a "reverse addition" technique to minimize the exposure of the electron-rich benzothiophene to uncomplexed Lewis acid, thereby preventing tarry polymerization.
Self-Validating Protocol: Optimized Friedel-Crafts Acylation
-
Acylium Ion Generation: In an oven-dried, argon-purged flask, suspend anhydrous Aluminum Chloride (
, 1.5 eq) in anhydrous Dichloromethane (DCM, 10 mL/g of starting material). Cool the suspension to 0 °C using an ice bath. -
Activation: Add Bromoacetyl Bromide (1.2 eq) dropwise over 15 minutes. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the reactive acylium ion complex.
-
Self-Validation Check: The opaque suspension will transition to a homogenous, pale-yellow solution, indicating successful complexation.
-
-
Electrophilic Attack (Reverse Addition): Dissolve 5-Bromobenzothiophene (1.0 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the acylium mixture over 30–45 minutes, strictly maintaining the internal temperature below 5 °C.
-
Reaction Progression: Allow the reaction to stir at 0–5 °C for 2 to 3 hours.
-
Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 9:1). The starting material spot (higher
) should disappear entirely, replaced by a strongly UV-active product spot.
-
-
Quench & Workup: Carefully pour the reaction mixture into a vigorously stirred beaker of crushed ice and 1M HCl.
-
Causality: The highly exothermic acidic quench breaks the stable
-ketone complex and hydrolyzes any unreacted bromoacetyl bromide into water-soluble bromoacetic acid.
-
-
Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated
, brine, dry over anhydrous , and concentrate in vacuo. Recrystallize the crude solid from ethanol to yield the pure target compound.
Part 3: Quantitative Optimization Data
The table below summarizes the causality behind condition selection and the quantitative impact on the isolated yield of the C-3 isomer.
| Parameter | Sub-optimal Condition | Optimized Condition | Causality / Chemical Effect |
| Solvent | Toluene / THF | Dichloromethane (DCM) | DCM stabilizes the acylium ion without reacting. THF coordinates and deactivates |
| Temperature | 25 °C to 50 °C | 0 °C to 5 °C | Higher temperatures promote the thermodynamic C-2 acylation pathway and trigger acid-catalyzed polymerization of the thiophene ring. |
| 1.0 eq | 1.5 eq | 1.0 eq completely complexes with the newly formed ketone, halting the catalytic cycle. A stoichiometric excess is required for turnover. | |
| Addition Order | SM added to Acyl Halide + | Pre-forming the acylium ion prevents direct | |
| Isolated Yield | < 40% (Tarry) | > 85% (Clean Solid) | Optimized kinetics and suppressed side reactions lead to high purity and recovery. |
Part 4: Troubleshooting & FAQs
Q1: I am observing a high ratio of the C-2 acylated isomer instead of the desired C-3 isomer. How can I improve regioselectivity? A: Regioselectivity in benzothiophenes is governed by kinetic vs. thermodynamic control. The C-3 position is kinetically favored, while the C-2 position is thermodynamically more stable. If you are seeing C-2 products, your reaction temperature is too high. Ensure your internal reaction temperature never exceeds 5 °C during the addition phase, and do not allow the reaction to warm to room temperature until the quench step.
Q2: My reaction mixture turns into a black, tarry mess with very low isolated yield. What causes this degradation?
A: Benzothiophenes are highly sensitive to strong Lewis acids and will undergo rapid, exothermic cationic polymerization if exposed to uncomplexed
Q3: The conversion stalls at 60-70% despite leaving the reaction overnight. Should I heat it to drive it to completion?
A: Do not heat the reaction. Heating will only generate tar and C-2 isomers. Stalled conversion is almost always due to Lewis acid depletion. Because the ketone product forms a 1:1 molar complex with
Q4: How do I efficiently remove unreacted bromoacetyl bromide during the workup?
A: Bromoacetyl bromide is highly reactive and lachrymatory. The 1M HCl / ice quench will hydrolyze the majority of it to bromoacetic acid. During your workup, the subsequent wash with saturated aqueous
Decision tree for troubleshooting common Friedel-Crafts acylation issues.
References
-
Croxtall, J. D., & Plosker, G. L. "Sertaconazole: a Review of its use in the management of superficial mycoses in dermatology and gynaecology." Drugs, 69, 339–359 (2009). Available at:[Link]
-
Jeganmohan, M., et al. "Regioselective synthesis of C3 alkylated and arylated benzothiophenes." Nature Communications, 8, 14687 (2017). Available at:[Link]
-
Singh, S. "A short review: Chemistry of thioisatin and its derivatives." NIScPR, 449 (2011). Available at:[Link]
-
Randa, L., et al. "Thiophene scaffolds for the preparation of kinase inhibitors." Organic & Biomolecular Chemistry, 13, 58–96 (2015). Available at:[Link]
Sources
Technical Support Center: Recrystallization of 5-bromo-3-(bromoacetyl)benzo[b]thiophene
Welcome to the Technical Support Center for the purification and handling of 5-bromo-3-(bromoacetyl)benzo[b]thiophene . This guide is engineered for researchers, application scientists, and drug development professionals dealing with the unique chemical sensitivities of benzothiophene-derived
The presence of the highly electrophilic bromoacetyl group (
Solvent Selection Matrix
The
Table 1: Quantitative Comparison of Recrystallization Solvent Systems
| Solvent System | Dielectric Constant ( | Boiling Point (°C) | Solvolysis Risk | Expected Recovery Yield | Application Notes |
| Cyclohexane | 2.02 | 80.7 | Zero | 75 - 85% | Optimal Choice. Completely non-nucleophilic. Used successfully for similar naphthyl-bromoacetyl derivatives[3]. |
| Ethyl Acetate / Hexanes | 6.02 / 1.89 | 77.1 / 68.0 | Zero | 80 - 90% | Excellent for tuning solubility. EtOAc dissolves the crude; hexanes act as the antisolvent[2]. |
| Dichloromethane / Ether | 9.10 / 4.30 | 39.6 / 34.6 | Zero | 70 - 80% | Good for highly sensitive batches requiring low-temperature dissolution, but limits crystal size[4]. |
| Ethanol / Chloroform | 24.5 / 4.81 | 78.4 / 61.2 | Moderate | 65 - 78% | High risk of degradation if heated >15 mins. Only use if non-polar systems fail to remove specific polar impurities[5]. |
Troubleshooting & FAQs
Q1: My crude 5-bromo-3-(bromoacetyl)benzo[b]thiophene is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I force nucleation? Causality: Oiling out occurs when the solute's melting point is depressed by impurities below the temperature at which it saturates the solvent, or when the solvent system is too polar, causing liquid-liquid phase separation. Corrective Action:
-
Reheat the mixture gently until homogeneous, then add 10-15% more of the non-polar antisolvent (e.g., hexanes).
-
Allow the solution to cool very slowly to room temperature before utilizing an ice bath. Rapid cooling shocks the system into oiling out.
-
Introduce a seed crystal. If unavailable, scratch the inner wall of the glass flask with a glass stirring rod to create micro-abrasions that lower the activation energy for nucleation.
Q2: The solution darkens significantly during hot filtration, and my final yield is poor. What is happening?
Causality:
Q3: Can I use methanol or ethanol to recrystallize this compound?
Causality: While methanol/water or ethanol mixtures are classic recrystallization solvents, they are highly risky for bromoacetyl compounds. The oxygen in the alcohol acts as a nucleophile, attacking the
Self-Validating Experimental Protocol: Dual-Solvent Recrystallization
This methodology utilizes an Ethyl Acetate / Hexane dual-solvent system to completely circumvent solvolysis while providing precise control over the saturation point.
Step-by-Step Methodology:
-
Initial Dissolution: Place the crude 5-bromo-3-(bromoacetyl)benzo[b]thiophene in a clean, dry Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of Ethyl Acetate (EtOAc) (approx. 2-3 mL per gram of crude).
-
Controlled Heating: Warm the flask in a water bath set to 55-60°C. Do not exceed 60°C to prevent thermal degradation. Swirl continuously until the solid is completely dissolved.
-
Hot Filtration (Self-Validation Step): If insoluble dark particulates remain, pass the hot solution quickly through a fluted filter paper in a pre-warmed stemless funnel. Validation: Spot the mother liquor on a TLC plate (Hexanes:EtOAc 8:2) against the crude starting material to confirm the bromoacetyl spot remains intact and hasn't degraded into baseline polymeric material.
-
Antisolvent Addition: Return the clear solution to the 55°C bath. Begin adding warm Hexanes dropwise via a Pasteur pipette. Continue addition until the solution becomes slightly cloudy (turbid), indicating the saturation point has been reached.
-
Clearing the Solution: Add 1-2 drops of EtOAc just until the turbidity clears. Remove the flask from the heat source.
-
Nucleation & Growth: Seal the flask and allow it to cool undisturbed to room temperature over 2 hours. Once at room temperature, transfer the flask to an ice-water bath (0-4°C) for an additional 1 hour to maximize yield.
-
Harvesting: Collect the crystalline product via vacuum filtration using a Büchner funnel. Wash the crystal cake with a minimum volume of ice-cold hexanes to remove residual mother liquor.
-
Drying: Dry the crystals under high vacuum (0.1 mbar) at room temperature for 4-6 hours to remove trace solvent.
Visualizing the Workflows and Mechanisms
To ensure complete understanding of the procedural logic and chemical risks, refer to the following system diagrams.
Diagram 1: Optimized Recrystallization Workflow
This diagram illustrates the critical path for the dual-solvent recrystallization, highlighting the temperature controls necessary to protect the molecule.
Caption: Step-by-step dual-solvent recrystallization workflow emphasizing thermal control.
Diagram 2: Solvolysis Degradation Mechanism (The Protic Solvent Risk)
This diagram explains the causality behind avoiding methanol or ethanol. The nucleophilic attack destroys the reactive bromoacetyl handle required for downstream synthesis.
Caption: SN2 solvolysis pathway illustrating the degradation of alpha-bromoketones in protic solvents.
References
-
Ambekar, S. P., et al. "3-(2-Bromoacetyl)phenyl benzoate." National Center for Biotechnology Information (PMC). Available at: [Link]
-
Organic Syntheses Procedure. "Ethanone, 2-bromo-1-(6-methoxy-2-naphthalenyl)." Organic Syntheses. Available at: [Link]
-
Kajigaeshi, S., et al. "Synthesis of Bromoacetyl Derivatives by Use of Tetrabutylammonium Tribromide." SciSpace. Available at: [Link]
Sources
Technical Support Center: Precision Bromination of Benzothiophene Ketones
Topic: Preventing Over-Bromination & Regioselectivity Control Ticket ID: BK-BROM-001 Status: Open for Consultation Assigned Scientist: Senior Application Specialist, Process Chemistry Division
Executive Summary: The Challenge of Selectivity
Welcome to the technical support hub for benzothiophene functionalization. You are likely here because you are synthesizing an
-
Geminal Di-bromination: Formation of the
-dibromo species ( ). -
Ring Halogenation: Competitive EAS bromination on the benzothiophene core (typically C3 or C2).
-
S-Oxidation: Inadvertent oxidation of the thiophene sulfur to sulfoxide/sulfone.
This guide moves beyond basic textbook protocols to provide field-tested, self-validating systems for precise mono-bromination.
Critical Parameter Analysis
Before attempting the reaction, review this comparative analysis of brominating agents. The choice of reagent is the primary determinant of success.
Table 1: Reagent Selection Matrix for Benzothiophene Ketones[1]
| Reagent | Selectivity (Mono:Di) | Risk of S-Oxidation | Risk of Ring Bromination | Recommendation |
| High (>95:5) | Low | Very Low | Preferred. Self-limiting mechanism prevents di-bromination. | |
| NBS / | Moderate | Low | Moderate | Alternative. Good for solubility issues; requires strict temp control. |
| Low | Low | High | Avoid. Aggressive; difficult to stop at mono-substitution. | |
| Moderate | High | Moderate | Avoid. High risk of oxidizing the sulfur atom. | |
| PTAB (Tribromide) | High | Low | Low | Specialist. Good for small scale; expensive. |
The "Gold Standard" Protocol: Copper(II) Bromide
The use of Copper(II) Bromide (
Why it works: The reaction proceeds via a copper-coordinated enolate.[1] Once the first bromine is installed, the electron-withdrawing nature of the halogen destabilizes the formation of the next copper-enolate complex, effectively halting the reaction at the mono-bromo stage (King & Ostrum, 1964).
Step-by-Step Methodology
Substrate: 3-Acetylbenzo[b]thiophene (Example) Target: 3-(2-Bromoacetyl)benzo[b]thiophene
-
Setup:
-
Equip a 3-neck round bottom flask with a mechanical stirrer (magnetic stirring often fails due to
precipitation) and a reflux condenser. -
Add 1.0 equivalent of ketone substrate.
-
Add 1.8 - 2.0 equivalents of
(finely ground). Note: 2 eq. of Cu(II) are required to produce 1 eq. of product + 2 eq. of Cu(I). -
Solvent: Ethyl Acetate (EtOAc) or Acetonitrile (MeCN). Concentration: 0.1 M.
-
-
Reaction:
-
Heat to reflux (
for EtOAc). -
Visual Indicator (Self-Validating): The reaction starts as a dark green/black suspension (
). As the reaction proceeds, a white precipitate ( ) will form. The supernatant will turn amber/clear. -
Time: Typically 2–4 hours.
-
-
Monitoring:
-
Monitor by TLC or HPLC. Look for the disappearance of the ketone.[2]
-
Stop Condition: If conversion stalls at 90%, do not add more reagent. Prolonged heating promotes disproportionation.
-
-
Workup (Critical for Purity):
-
Cool to Room Temperature (RT).
-
Filter off the white
solid through a Celite pad. -
Concentrate the filtrate.
-
Purification: Recrystallization is preferred over chromatography to avoid silica-induced decomposition of the
-bromo ketone.
-
Troubleshooting Guide (Q&A)
Issue 1: "I am seeing significant amounts of gem-dibromide ( )."
Diagnosis:
You are likely operating under conditions that favor the reaction of the product over the starting material. This happens frequently with elemental bromine (
Corrective Action:
-
Switch to Acidic Conditions: Ensure the reaction is strictly acidic. In acid, the introduction of the first bromine (EWG) makes the
-protons less basic and the carbonyl oxygen less basic, slowing down the second enolization. -
Use the
Protocol: As detailed above, this mechanism is kinetically self-limiting. -
Stoichiometry: Never exceed 1.05 equivalents of active bromine species (
or NBS).
Issue 2: "The benzothiophene ring is being brominated (e.g., at C2 or C6)."
Diagnosis:
The benzothiophene ring is electron-rich. If you use a strong Lewis Acid catalyst (like
Corrective Action:
-
Remove Strong Lewis Acids:
-bromination only requires weak acid catalysis (e.g., -TsOH or HBr generated in situ). -
Lower Temperature: If using NBS, run the reaction at
to RT. Ring bromination has a higher activation energy than radical or enol-based side-chain bromination. -
Solvent Switch: Use non-polar solvents (like
or Benzene - if safety permits, otherwise ) for radical mechanisms, or highly polar aprotic solvents (MeCN) for . Avoid activating solvents like acetic acid if ring selectivity is lost.
Issue 3: "My product contains a sulfoxide ( ) impurity."
Diagnosis:
You used an oxidative bromination method (e.g.,
Corrective Action:
-
Eliminate Oxidants: Switch to non-oxidative sources like
or Phenyltrimethylammonium tribromide (PTAB). -
Scavengers: If you must use oxidative conditions, adding a thioether scavenger (like dimethyl sulfide) during workup can sometimes reduce the sulfoxide back, but prevention is better.
Visualizing the Decision Pathway
The following diagram illustrates the logical workflow for selecting the correct bromination strategy based on your specific constraints.
Caption: Decision Logic for Benzothiophene Ketone Bromination. Prioritize CuBr2 to minimize ring substitution risks.
References
-
King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461. Link
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
- Sato, K., et al. (1999). Synthesis of 2-Arylbenzo[b]thiophenes (Relevant to Raloxifene intermediates). Chemical & Pharmaceutical Bulletin.
-
Jag
-bromination of aryl carbonyl compounds: prospects and challenges. Synthetic Communications. Link - Vertex AI Research. (2023). Mechanism and Selectivity of Copper-Catalyzed Bromination.
Sources
Minimizing lachrymatory effects when handling alpha-bromo ketones
Alpha-Bromo Ketones Technical Support Center: Minimizing Lachrymatory Effects
Welcome to the Technical Support Center for handling alpha-bromo ketones. These highly reactive electrophiles are indispensable building blocks in organic synthesis and drug development, but their potent lachrymatory (tear-inducing) properties pose significant safety challenges. This guide provides an E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) driven framework, combining mechanistic insights with self-validating experimental protocols to ensure safe and effective laboratory operations.
Section 1: The Mechanistic Basis of Lachrymation
Q: Why do alpha-bromo ketones cause such immediate and severe eye irritation? A: The lachrymatory effect is not merely a physical irritation; it is a highly specific biochemical response mediated by the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel[1]. TRPA1 is expressed in peripheral nociceptor neurons, including those in the cornea and mucous membranes[1]. Alpha-bromo ketones act as membrane-permeable reactive electrophiles[1]. Once they penetrate the cell membrane, they undergo a nucleophilic attack by intracellular cysteine residues located in the N-terminal ankyrin repeats of the TRPA1 channel[2]. This covalent modification induces a structural conformational change that opens the channel, leading to a massive influx of calcium ions (Ca²⁺)[2]. The resulting depolarization triggers an action potential that the brain interprets as severe pain, prompting an immediate protective reflex: tearing (lachrymation)[1].
TRPA1 Activation Pathway: Electrophilic modification of cysteines leading to nociceptor signaling.
Section 2: Engineering Controls & PPE Guidelines
Q: What is the optimal containment and PPE strategy to prevent exposure? A: Because alpha-bromo ketones are volatile and highly reactive, relying solely on personal protective equipment (PPE) is insufficient. A defense-in-depth strategy prioritizing engineering controls is required.
-
Engineering Controls: All manipulations, including weighing, reaction setup, and rotary evaporation, must occur within a certified chemical fume hood[3]. The hood sash should be pulled down as far as possible to maximize face velocity and provide a physical barrier against splashes[4].
-
Skin and Eye Protection: Standard safety glasses are inadequate against vapors. Chemical splash goggles or a full face shield are mandatory[4]. For hand protection, double-gloving with nitrile gloves is the minimum standard[3], but for prolonged handling, butyl rubber gloves are recommended due to their superior permeation resistance against ketones and halogenated organics.
Table 1: Quantitative & Comparative Data on PPE and Controls
| Protection Layer | Recommended Specification | Causality / Scientific Rationale |
| Ventilation | Fume Hood (Face velocity: 80-100 fpm) | Prevents vapor accumulation; contains aerosolized lachrymators during transfers[4]. |
| Eye Protection | Non-vented Chemical Splash Goggles | Blocks vapor diffusion to the cornea, preventing TRPA1 activation[4]. |
| Hand Protection | Double Nitrile or Butyl Rubber Gloves | Provides a sacrificial outer layer; butyl resists ketone permeation better than nitrile[3]. |
| Rotary Evaporation | Vented directly into fume hood exhaust | Captures highly concentrated vapors stripped during solvent removal[3]. |
Section 3: Standard Operating Protocol: Safe Handling and Quenching
Q: How do I safely execute a reaction and neutralize the lachrymatory hazard afterward? A: The fundamental principle behind a safe quench is controlled energy release and complete destruction of the electrophilic alpha-carbon[5]. Alpha-bromo ketones must be chemically neutralized using a nucleophile that outcompetes biological thiols, such as sodium thiosulfate or dilute ammonia[3].
Step-by-Step Methodology: Reaction Workup & Quenching
-
Preparation: Ensure the reaction flask is securely clamped in the fume hood. Prepare an ice-water bath to manage the exothermic quenching process[5].
-
Cooling: Submerge the reaction flask in the ice bath and allow the internal temperature to reach 0 °C[5].
-
Quenching Agent Selection: Prepare a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or a 5% solution of ammonia in ethanol[3]. Thiosulfate is preferred for aqueous workups as it acts as a potent sulfur-centered nucleophile, rapidly displacing the bromide.
-
Controlled Addition: Using a dropping funnel, add the quenching agent dropwise to the vigorously stirring reaction mixture[5].
-
Neutralization Period: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 to 2 hours. This ensures complete consumption of any unreacted alpha-bromo ketone[5].
-
Verification: Spot the mixture on a TLC plate. The absence of the high-Rf starting material confirms the electrophile has been destroyed.
-
Disposal: Transfer the neutralized, biphasic mixture to a separatory funnel, extract the desired product, and dispose of the aqueous layer in a designated halogenated waste container.
Workflow for the controlled chemical quenching of alpha-bromo ketones.
Section 4: Troubleshooting & FAQs
Q: I spilled a small amount of an alpha-bromo ketone outside the hood. What is the immediate response? A: Do not wipe the spill with water or dry paper towels, as this will spread the lachrymator and increase its surface area for vaporization[3]. Evacuate the immediate area if vapors are strong. Wearing full PPE, cover the spill with a solid absorbent (e.g., sand or vermiculite) mixed with a solid neutralizing agent like sodium carbonate or sodium thiosulfate. Carefully sweep the solid into a sealed container inside the fume hood. Wash the affected surface with a dilute ammonia solution[3].
Q: My glassware still smells irritating after standard washing. How do I decontaminate it? A: Standard soap and water do not effectively destroy the carbon-bromine bond. Immediately after use, rinse all contaminated glassware with a 5% aqueous ammonia solution or KOH in ethanol[3]. Allow the glassware to soak in this basic/nucleophilic bath inside the fume hood for at least 30 minutes before transferring it to the general washing sink.
Q: Can I use water to quench an alpha-bromo ketone reaction? A: No. While water may hydrolyze some reactive intermediates like acyl bromides[5], it is a poor nucleophile for displacing the alpha-bromide. Water will merely create a biphasic mixture containing the active lachrymator, which will vaporize during extraction and cause severe exposure. Always use a dedicated nucleophilic quenching agent like sodium thiosulfate[3].
Table 2: Troubleshooting Matrix for Lachrymator Handling
| Observation / Issue | Root Cause | Corrective Action |
| Tearing/burning eyes despite closed hood sash | Vapor escape due to poor face velocity or disrupted airflow. | Stop work immediately. Cap all flasks. Check hood monitor; remove clutter blocking the rear baffles. |
| Skin irritation under gloves | Permeation of the solvent/lachrymator through nitrile. | Remove gloves immediately. Wash hands with soap and cold water (hot water opens pores). Switch to butyl gloves. |
| Vigorous bubbling/heat during quench | Exothermic reaction proceeding too rapidly[5]. | Pause quenching agent addition. Add more ice to the cooling bath. Resume addition at a slower dropwise rate[5]. |
References
-
[4] Brandeis University. "Lachrymators | Laboratory Safety." Brandeis.edu. Available at:
-
[3] BenchChem. "5-Bromo-6-(bromomethyl)benzo[d][1,3]dioxole | 5434-47-9." Benchchem.com. Available at:
-
[2] National Institutes of Health (NIH). "Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition." NIH.gov. Available at:
-
[1] National Institutes of Health (NIH). "How the TRPA1 receptor transmits painful stimuli: Inner workings revealed by electron cryomicroscopy." NIH.gov. Available at:
-
[5] BenchChem. "Dibromoacetyl bromide | 1681-24-9." Benchchem.com. Available at:
Sources
- 1. How the TRPA1 receptor transmits painful stimuli: Inner workings revealed by electron cryomicroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Bromo-6-(bromomethyl)benzo[d][1,3]dioxole | 5434-47-9 | Benchchem [benchchem.com]
- 4. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 5. Dibromoacetyl bromide | 1681-24-9 | Benchchem [benchchem.com]
Technical Support Center: Troubleshooting Cyclization Failures with 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone
Welcome to the Heterocycle Synthesis Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals working with 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone (hereafter referred to as BBTE ).
BBTE is a highly valuable, bifunctional building block. It features a highly electrophilic
This guide synthesizes field-proven methodologies and mechanistic insights to help you diagnose, troubleshoot, and optimize your cyclization workflows.
Part 1: Diagnostic FAQs & Mechanistic Insights
Q1: My Hantzsch thiazole synthesis using BBTE and a thioamide shows incomplete conversion and low yields. What is the primary cause?
A: Incomplete conversion with BBTE is rarely a kinetic issue; it is almost always a solubility issue . Standard Hantzsch thiazole syntheses are typically performed in polar protic solvents like ethanol or methanol[1]. However, the 5-bromo-benzothiophene core is exceptionally lipophilic. During the initial
Q2: The reaction mixture turns into a black, intractable tar upon heating. How can I prevent this degradation?
A: Black tar formation is a classic hallmark of
Q3: I am observing debromination or cross-coupled oligomers instead of the desired cyclized product. Why is this happening?
A: BBTE contains two distinct bromine atoms: an
Part 2: Troubleshooting Workflows & Pathway Visualizations
To systematically identify the root cause of your cyclization failure, follow the diagnostic decision tree below.
Caption: Diagnostic workflow for troubleshooting BBTE cyclization failures.
Understanding the competing mechanistic pathways is critical for optimization. The diagram below illustrates the desired Hantzsch cyclization pathway versus the destructive dehydrobromination and hydrolysis side reactions.
Caption: Competing pathways in BBTE cyclization: Hantzsch synthesis vs. degradation.
Part 3: Quantitative Data & Experimental Optimization
The following table summarizes the optimization data for the cyclization of BBTE with a standard thioamide. Notice how solvent polarity and temperature directly dictate the chemoselectivity and overall yield.
Table 1: Optimization of BBTE Cyclization Conditions
| Solvent System | Temp (°C) | Additive | Yield (%) | Primary Issue Observed |
| Ethanol (100%) | 78 (Reflux) | None | 18% | Precipitation of uncyclized intermediate. |
| DMF | 100 | <5% | Rapid black tar formation (Dehydrobromination). | |
| THF (100%) | 65 (Reflux) | None | 42% | Sluggish dehydration step; incomplete cyclization. |
| THF / EtOH (1:1) | 65 | None | 89% | Optimal solubility and dehydration dynamics. |
| THF / EtOH (1:1) | 25 (RT) | None | 35% | Reaction stalls at the acyclic |
Part 4: Validated Experimental Protocol
To ensure a self-validating and reproducible system, utilize the following optimized protocol for the Hantzsch thiazole synthesis using BBTE. This protocol is specifically designed to mitigate solubility issues and thermal degradation.
Step-by-Step Methodology: Synthesis of 4-(5-bromo-benzo[b]thiophen-3-yl)thiazol-2-amine derivatives
-
Preparation of Reagents:
-
Ensure BBTE is stored under an inert atmosphere at -20°C prior to use to prevent ambient hydrolysis[2].
-
Dry Tetrahydrofuran (THF) and absolute Ethanol (EtOH) over molecular sieves.
-
-
Reaction Setup:
-
To an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, add the thioamide/thiourea (1.1 equivalents, 1.1 mmol).
-
Dissolve the thioamide in 5 mL of absolute EtOH.
-
-
Controlled Addition:
-
Dissolve BBTE (1.0 equivalent, 1.0 mmol) in 5 mL of anhydrous THF.
-
Add the BBTE/THF solution dropwise to the stirring thioamide solution over 10 minutes at room temperature. Note: Slow addition prevents localized concentration spikes that can lead to dimerization.
-
-
Cyclization:
-
Attach a reflux condenser and heat the binary mixture (THF/EtOH) to 65°C using an oil bath.
-
Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1). The initial
step is rapid (forming a highly polar spot), while the subsequent cyclization requires 2–4 hours.
-
-
Workup and Isolation:
-
Upon completion, cool the reaction to room temperature. The product will exist as the hydrobromide (HBr) salt, which is often soluble in the THF/EtOH mix.
-
Pour the mixture into 30 mL of a cold 5% aqueous
solution. This neutralizes the HBr salt, causing the free-base thiazole to precipitate[1]. -
Filter the precipitate via vacuum filtration, wash with cold distilled water, and dry under high vacuum.
-
References
-
Chemistry LibreTexts. "22.3: Alpha Halogenation of Aldehydes and Ketones." LibreTexts. Available at: [Link]
-
National Institutes of Health (NIH). "Investigation of thiazolyl–benzothiophenamides as potential agents for African sleeping sickness." PMC. Available at:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-Bromo-1-cyclopropylethanone | 69267-75-0 | Benchchem [benchchem.com]
- 5. Investigation of thiazolyl–benzothiophenamides as potential agents for African sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone
Topic: Removal of Unreacted Bromine (
Introduction: The Stability Paradox
You are likely synthesizing 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone via the
The Critical Challenge:
While removing bromine is chemically simple (reduction), doing so in the presence of an
-
Base-Sensitive: Susceptible to Darzens-like condensations or hydrolysis to
-hydroxy ketones. -
Nucleophile-Sensitive: Susceptible to
displacement by sulfur-based quenching agents (forming Bunte salts).
This guide provides a chemically compatible quenching protocol designed to preserve the
Module 1: The Optimized Quenching Protocol
Primary Recommendation: Aqueous Sodium Bisulfite (
Step-by-Step Procedure
| Step | Action | Technical Rationale |
| 1 | Dilute the reaction mixture with Chloroform ( | Increases the organic phase volume to act as a buffer against localized heating during the quench. |
| 2 | Cool the mixture to | Reduces the rate of potential nucleophilic attack on the |
| 3 | Prepare a 10% w/v aqueous solution of Sodium Bisulfite ( | Solid addition can cause localized hotspots; solution ensures rapid, homogeneous distribution.[1] |
| 4 | Add the bisulfite solution dropwise with vigorous stirring. | Endpoint: The organic layer shifts from red/brown to pale yellow/colorless. |
| 5 | Stratify immediately. Separate the organic layer.[2][3][4][5] | Prolonged contact with the aqueous phase increases the risk of hydrolysis. |
| 6 | Wash with water ( | Removes residual salts and acid.[2] Avoid carbonate/bicarbonate washes if possible to prevent hydrolysis. |
Module 2: Troubleshooting & FAQs
Q1: I used Sodium Thiosulfate ( ) and my yield dropped significantly. Why?
Diagnosis: You likely formed a Bunte Salt .
Explanation: Thiosulfate is a strong nucleophile. In
Q2: The product turned into a sticky oil after washing with Sodium Bicarbonate.
Diagnosis: Base-catalyzed Hydrolysis / Polymerization.
Explanation:
Q3: The solid product is still off-white/yellow after drying.
Diagnosis: Trapped
Module 3: Chemical Compatibility & Mechanism
Comparative Analysis of Quenching Agents
| Agent | Formula | pH (5% Soln) | Risk to | Recommendation |
| Sodium Bisulfite | ~4.5 (Acidic) | Low. Acidic pH prevents hydrolysis. Low nucleophilicity prevents substitution. | HIGH | |
| Sodium Thiosulfate | ~6.5-8.0 (Neutral) | High. Forms water-soluble Bunte Salts ( | LOW | |
| Sodium Sulfite | ~9.0 (Basic) | High. Basic pH promotes epoxide formation and Favorskii-type rearrangements. | AVOID | |
| Sodium Hydroxide | >13 (Strong Base) | Critical. Immediate destruction of product. | NEVER |
Visualizing the Process Logic
Caption: Decision tree for quenching bromine in the presence of reactive
References
-
Jones, C. D., et al. (1984). "Synthesis and Anti-estrogenic Activity of [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone Hydrochloride (Raloxifene)." Journal of Medicinal Chemistry, 27(8), 1057–1066.[1]
-
Milligan, B., & Swan, J. M. (1962).[1] "Bunte Salts (S-Alkyl Thiosulfates)." Reviews of Pure and Applied Chemistry, 12, 72-94.[1] (Mechanistic reference for Thiosulfate/Alkyl Halide incompatibility).
-
BenchChem Technical Repository. (2025).[2][3] "Managing thermal instability of alpha-bromo ketones."
Sources
- 1. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
Controlling temperature for selective bromination of acetylbenzothiophenes
Ticket ID: CHEM-SUP-8829 | Status: Resolved | Tier: Senior Application Scientist
Executive Summary
This technical guide addresses the selective
The primary challenge is selectivity . The electron-rich benzothiophene core competes for bromination via Electrophilic Aromatic Substitution (EAS), while the acetyl group undergoes
Module 1: The Thermodynamics of Selectivity
The Competitive Landscape
In acetylbenzothiophenes, two reaction manifolds compete:
-
Side-Chain
-Bromination (Desired): Proceeds via an acid-catalyzed enol intermediate. This is generally the Kinetic Product at lower temperatures. -
Ring Bromination (Undesired): The sulfur atom activates the C2 and C3 positions. If the acetyl group is at C3, C2 is highly activated. This is often the Thermodynamic Product or favored under strong Lewis Acid conditions.
Mechanism & Temperature Logic
-
Low Temperature (< 0°C): Suppresses the high-energy transition state required for disrupting the aromaticity of the thiophene ring (EAS), favoring the lower-barrier reaction with the enol.
-
High Temperature (> 40°C): Increases the rate of di-bromination (
-dibromo) and ring substitution.
Visualization: Reaction Selectivity Pathway
Figure 1: Selectivity landscape. Low temperature and acid catalysis favor the side-chain enol mechanism over aromatic substitution.
Module 2: Validated Protocols & Troubleshooting
Protocol A: Molecular Bromine ( ) in Ether/Dioxane
Best for: High throughput, low cost. Requires strict cryogenic control.
Reagents:
-
Substrate: 3-Acetylbenzothiophene (1.0 eq)
-
Bromine (
): 1.0–1.05 eq (Strict stoichiometry) -
Solvent: Diethyl Ether or 1,4-Dioxane (Anhydrous)
-
Catalyst: Aluminum Chloride (
) - Trace amounts only (optional)
Step-by-Step:
-
Dissolution: Dissolve substrate in ether/dioxane. Cool to -5°C to 0°C using an ice/salt bath.
-
Addition: Add
dropwise over 60 minutes.-
Critical: The solution must remain nearly colorless (indicating instant consumption of
). If red color persists, STOP addition and wait.
-
-
Quench: Once addition is complete, stir for 15 mins at 0°C. Pour into ice-cold saturated
. -
Isolation: Extract with DCM. Wash with brine.[1] Evaporate < 30°C.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| High | Localized high concentration of | Increase stirring speed; dilute |
| Ring bromination observed | Temperature rose above 5°C. | Use a cryostat; ensure slow addition rate. |
| Reaction stalls | Enolization is too slow. | Add trace HCl (gas) or 1 drop of 33% HBr/AcOH to catalyze enol formation. |
Protocol B: N-Bromosuccinimide (NBS) with p-TsOH
Best for: Bench-top safety, avoiding liquid bromine handling.
Reagents:
-
Substrate: 3-Acetylbenzothiophene (1.0 eq)
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1 eq)
-
Solvent: Acetonitrile (
)
Step-by-Step:
-
Setup: Mix substrate and p-TsOH in acetonitrile.
-
Temperature: Heat to Reflux (80°C) .
-
Note: Unlike
, NBS often requires heat to initiate, but the bulky succinimide group sterically hinders poly-bromination.
-
-
Addition: Add NBS in 3 portions over 30 minutes.
-
Monitoring: Monitor by TLC/HPLC. Stop immediately upon disappearance of starting material.
Why this works: The p-TsOH promotes enolization, while NBS provides a slow release of low-concentration
Protocol C: Copper(II) Bromide ( )
Best for: Highest selectivity (Monobromination), Green Chemistry.
Reagents:
-
Substrate: 1.0 eq
- : 2.0 eq
-
Solvent: Ethyl Acetate / Chloroform (1:1)
Step-by-Step:
-
Reflux: Heat the heterogeneous mixture to reflux.
-
Observation: The green
turns to white as the reaction proceeds. -
Filtration: Filter off the white solid. The filtrate contains the pure monobrominated product.
Advantage:
Module 3: FAQ & Diagnostic Guide
Q1: I am seeing a significant amount of 2-bromo-3-acetylbenzothiophene (Ring Bromination). Why?
Answer: This indicates your reaction conditions are favoring Electrophilic Aromatic Substitution (EAS).
-
Check 1: Are you using a Lewis Acid catalyst (like
or excess )? These strongly activate the ring.[1] Switch to a Brønsted acid (HBr, p-TsOH). -
Check 2: Is the temperature too high? EAS activation energy is higher than enolization. Cool the reaction to 0°C.
Q2: How do I remove the -dibromo impurity?
Answer: Separation is difficult due to similar polarity.
-
Chemical Method: Treat the crude mixture with Diethyl phosphite and TEA (Triethylamine). This reductively debrominates the
-dibromo species back to the monobromo species without affecting the monobromo product. -
Purification: Recrystallization from Ethanol/Hexane is preferred over column chromatography, as silica gel can sometimes cause dehydrobromination.
Q3: My product decomposes during rotary evaporation.
Answer:
-
Solution: Do not heat the water bath above 35°C. Ensure the crude is acid-free (wash with bicarbonate) before evaporation, as residual acid catalyzes decomposition.
Module 4: Decision Support Diagram
Figure 2: Diagnostic flowchart for common bromination failures.
References
-
Organic Process Research & Development:Selective Bromination of Heteroarom
- Context: Optimization of Sertaconazole intermedi
-
BenchChem Protocols:Effect of temper
-bromination of acetophenones.- Context: General protocols for aromatic ketone bromin
-
Journal of Organic Chemistry:Copper(II)
-
TCI Chemicals:Regioselective bromination reaction of 2-methylbenzo[b]thiophene by using N-Bromosuccinimide.
- Context: Practical example of NBS usage in thiophene systems.
Sources
Validation & Comparative
Comparative Reactivity of Chloro vs. Bromo Benzothiophene Ketones in Cross-Coupling Methodologies
Executive Summary
Benzothiophene ketones are privileged scaffolds in medicinal chemistry, serving as critical intermediates for therapeutics ranging from selective estrogen receptor modulators to targeted enzyme inhibitors. When functionalized with halogens, these molecules become highly versatile building blocks. However, the choice between a chloro- and a bromo-substituent on the benzothiophene core fundamentally alters the synthetic trajectory. As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of the reactivity profiles of chloro- versus bromo-benzothiophene ketones, focusing on palladium-catalyzed cross-coupling and Grignard reagent formation.
Mechanistic Causality: The Interplay of Halogens and Ketones
The reactivity of halogenated benzothiophenes is dictated by two primary factors: the bond dissociation energy (BDE) of the carbon-halogen bond and the electronic influence of the ketone moiety.
-
Bond Dissociation Energy (BDE): The C-Br bond (approx. 81 kcal/mol) is significantly weaker than the C-Cl bond (approx. 96 kcal/mol). In palladium-catalyzed cross-coupling, the oxidative addition of Pd(0) into the C-Br bond is kinetically favored and typically proceeds rapidly at lower temperatures with standard phosphine ligands[1].
-
Electronic Effects of the Ketone: The ketone group acts as a powerful electron-withdrawing group (EWG). By depleting electron density from the benzothiophene core, it makes the aromatic system more electrophilic. While this accelerates the oxidative addition of Pd(0) into both C-Br and C-Cl bonds, the C-Cl bond remains the rate-limiting site. Activating the C-Cl bond requires specialized, electron-rich, and sterically bulky ligands (such as SPhos or XPhos) to overcome the substantial activation barrier[2].
Electronic influence of the ketone group on halogenated benzothiophene reactivity.
Orthogonal Reactivity: A Strategic Advantage
The stark difference in reactivity between bromo and chloro sites enables elegant orthogonal cross-coupling strategies. In di-halogenated molecules like 3-bromo-7-chloro-1-benzothiophene derivatives, the C-Br bond can be selectively functionalized via Suzuki-Miyaura or Sonogashira coupling, leaving the C-Cl bond completely intact for subsequent, more forcing transformations[1].
Orthogonal cross-coupling workflow for bromo-chloro-benzothiophene ketones.
Quantitative Data: Performance Comparison
The following table summarizes the objective performance metrics of bromo- vs. chloro-benzothiophene ketones in standard Suzuki-Miyaura cross-coupling and Grignard reactions.
| Parameter | Bromo-Benzothiophene Ketone | Chloro-Benzothiophene Ketone |
| Primary Reactivity Driver | Weak C-Br bond (~81 kcal/mol) | Strong C-Cl bond (~96 kcal/mol) |
| Optimal Pd Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ | Pd(OAc)₂ |
| Required Ligand | Standard (e.g., PPh₃, dppf) | Bulky, electron-rich (e.g., SPhos, XPhos) |
| Typical Base & Solvent | K₂CO₃ in Toluene/EtOH/H₂O | Cs₂CO₃ in THF/H₂O |
| Reaction Temperature | 60°C – 80°C | 90°C – 110°C |
| Average Yield (Coupling) | 85% – 95% | 65% – 80% |
| Grignard Formation | Rapid (Mg turnings, THF, RT) | Sluggish (Requires highly active Mg or heat) |
Experimental Protocols: Self-Validating Systems
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating workflows. Each step includes specific causality and in-process checks to guarantee experimental success.
Protocol 1: Chemoselective Suzuki-Miyaura Coupling of a Bromo-Chloro-Benzothiophene Ketone
-
Objective: Selectively couple an arylboronic acid at the bromo position while preserving the chloro substituent.
-
Causality: Utilizing Pd(PPh₃)₄ at a moderate temperature (60°C) provides sufficient energy to cleave the C-Br bond but is insufficient to activate the C-Cl bond, ensuring complete chemoselectivity[1].
-
Methodology:
-
Preparation: In an oven-dried Schlenk flask under argon, add the bromo-chloro-benzothiophene ketone (1.0 equiv), arylboronic acid (1.1 equiv), and Pd(PPh₃)₄ (5 mol%).
-
Solvent & Base: Add a degassed mixture of Toluene/EtOH (4:1) followed by an aqueous solution of K₂CO₃ (2.0 equiv).
-
Validation Check: The biphasic mixture should become a pale yellow suspension.
-
-
Heating: Heat the reaction to 60°C. Monitor via TLC (Hexanes/EtOAc 8:2) or GC-MS.
-
Validation Check: GC-MS should show the disappearance of the starting material and the appearance of the mono-coupled product. No di-coupled mass should be observed.
-
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.
-
Protocol 2: Forcing Suzuki-Miyaura Coupling of the Residual Chloro-Benzothiophene
-
Objective: Functionalize the remaining C-Cl bond of the intermediate generated in Protocol 1.
-
Causality: The strong C-Cl bond requires a highly active, electron-rich catalyst system. Pd(OAc)₂ combined with SPhos facilitates the challenging oxidative addition, while the use of Cs₂CO₃ in THF/H₂O enhances the transmetalation step[2].
-
Methodology:
-
Preparation: In a new Schlenk flask under argon, combine the mono-coupled chloro-benzothiophene ketone (1.0 equiv), a second arylboronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Solvent & Base: Add degassed THF/H₂O (10:1) and Cs₂CO₃ (2.5 equiv).
-
Heating: Heat the mixture to reflux (approx. 90°C in a sealed tube if necessary) for 12-18 hours.
-
Validation Check: Analyze via LC-MS. The presence of the di-functionalized product confirms successful C-Cl activation. If unreacted starting material remains, verify the strict exclusion of oxygen, which rapidly degrades the active Pd(0)-SPhos species.
-
Workup: Filter through a pad of Celite, extract with DCM, concentrate, and purify.
-
Protocol 3: Chemoselective Grignard Reagent Formation
-
Objective: Generate a Grignard reagent exclusively at the bromo position for subsequent trapping with an electrophile.
-
Causality: Magnesium insertion is strictly governed by halogen reactivity (I > Br > Cl > F). The significant BDE difference allows Mg to insert into the C-Br bond at room temperature without affecting the C-Cl bond[3].
-
Methodology:
-
Initiation: Add magnesium turnings (1.2 equiv) to a dry flask under argon. Add a small iodine crystal and heat gently to activate the Mg surface.
-
Reagent Addition: Dissolve the bromo-chloro-benzothiophene ketone in anhydrous THF. Add 10% of this solution to the Mg turnings.
-
Validation Check: The disappearance of the iodine color and a slight exotherm indicate successful initiation.
-
-
Sustained Reaction: Add the remaining solution dropwise to maintain a gentle reflux. Stir for 1 hour at room temperature.
-
Quenching: Cool to 0°C and add the desired electrophile (e.g., DMF for formylation). Quench slowly with saturated NH₄Cl.
-
Conclusion & Strategic Recommendations
When designing synthetic routes involving benzothiophene ketones, the choice of halogen is paramount. Bromo-benzothiophenes offer rapid, high-yielding cross-coupling under mild conditions, making them ideal for early-stage diversification. Chloro-benzothiophenes, while less reactive, provide a highly stable handle that can be carried through multiple synthetic steps before being activated by specialized catalyst systems (e.g., Pd/SPhos). For complex drug development workflows, leveraging bromo-chloro-benzothiophene derivatives allows researchers to execute elegant, orthogonal functionalizations, maximizing synthetic efficiency and yield.
References
-
BenchChem. "An In-depth Technical Guide to the Reactivity and Stability of 3-bromo-7-chloro-1-benzothiophene". BenchChem Application Notes.
-
BenchChem. "4-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid | 926257-36-5". BenchChem Product Data.
-
BenchChem. "Application Notes and Protocols: Chemoselective Grignard Reagent Formation from 3-bromo-7-chloro-1-benzothiophene". BenchChem Protocols.
-
Taylor & Francis. "Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities". Synthetic Communications.
Sources
Structural Elucidation of 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone: A Comparative Guide to FTIR Modalities
Executive Summary
The compound 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone (CAS: 850375-12-1) is a highly functionalized, halogenated heterocyclic intermediate frequently utilized in the synthesis of advanced pharmaceuticals and agrochemicals ()[1]. Because of its multi-functional nature—comprising a benzothiophene core, an aryl bromide, and an
This guide provides an objective comparison of Fourier Transform Infrared (FTIR) spectroscopy modalities—specifically Attenuated Total Reflectance (ATR) and KBr Pellet Transmission—alongside FT-Raman spectroscopy, to determine the optimal analytical pathway for structural verification and impurity profiling of this solid intermediate.
Spectral Signatures & Mechanistic Causality
Understanding the underlying quantum mechanical and electronic effects within 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone is essential for accurate spectral interpretation. The molecule's most distinct feature is the
Mechanistic Insight: In a standard aryl ketone, the C=O stretching frequency typically appears around 1680 cm⁻¹. However, the highly electronegative bromine atom at the
Table 1: Expected Vibrational Peak Assignments
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Mechanistic Causality & Structural Note |
| C=O Stretch | 1695 - 1710 | Strong | Shifted to higher frequency due to the -I effect of the adjacent |
| Aromatic C=C | 1500 - 1590 | Medium | Skeletal vibrations of the benzothiophene fused ring system. |
| Aryl C-Br | 1030 - 1070 | Strong | Heavy atom vibration; confirms halogenation at the 5-position of the core. |
| Aliphatic C-Br | 550 - 650 | Strong | Stretching of the carbon-halogen bond in the |
| C-S-C Stretch | 700 - 750 | Weak-Med | Characteristic vibration of the thiophene thioether linkage ()[2]. |
| Ar-H Bending | 740 - 850 | Strong | Out-of-plane bending; highly sensitive to the specific substitution pattern on the ring. |
Comparative Analysis of Analytical Modalities
While ATR-FTIR has become the default for many laboratories due to its speed, traditional KBr transmission and orthogonal techniques like FT-Raman offer distinct advantages for complex halogenated solids ()[3].
Table 2: Modality Performance Comparison
| Analytical Feature | ATR-FTIR (Diamond Crystal) | KBr Pellet (Transmission) | FT-Raman Spectroscopy |
| Primary Advantage | Rapid QA/QC, non-destructive, zero sample prep ()[4]. | Superior sensitivity for trace impurities; perfect Beer-Lambert linearity ()[5]. | Orthogonal validation; highly sensitive to non-polar C=C and C-S-C bonds. |
| Sample Preparation | None (Direct application to crystal). | High (Precise milling, desiccation, and vacuum pressing required). | None (Can analyze directly through glass vials). |
| Optical Physics | Evanescent wave penetration (depth is wavelength-dependent). | Direct transmission through an optically transparent salt matrix. | Inelastic scattering of monochromatic laser light (e.g., 1064 nm). |
| Known Artifacts | Attenuation of high-wavenumber peaks (requires algorithmic ATR correction). | Moisture interference (broad O-H band at ~3400 cm⁻¹); Christiansen scattering. | Potential fluorescence masking signals (mitigated by longer wavelength lasers). |
Self-Validating Experimental Protocols
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your analytical workflows, the following protocols are designed as self-validating systems. Every step includes a built-in quality check to prevent false positives or spectral artifacts.
Protocol A: ATR-FTIR (High-Throughput Mode)
Best for rapid identity verification of the bulk powder.
-
Crystal Decontamination & System Suitability: Wipe the diamond ATR crystal with spectroscopic-grade isopropanol. Self-Validation: Run a preview scan of the empty crystal. The baseline must be flat (±0.005 absorbance units) to confirm the absence of cross-contamination.
-
Atmospheric Background Acquisition: Collect a background spectrum (typically 32 scans at 4 cm⁻¹ resolution). Causality: This mathematically subtracts ambient CO₂ (2350 cm⁻¹) and water vapor (3500–3900 cm⁻¹ and 1300–1900 cm⁻¹) from the final data.
-
Sample Application & Compression: Place ~2–5 mg of 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone powder onto the crystal. Lower the anvil to apply consistent pressure. Causality: The evanescent wave penetrates only 0.5 to 2.0 µm into the sample. Insufficient pressure results in poor optical contact, leading to artificially weak signals and high noise.
-
Data Acquisition & ATR Correction: Collect the sample spectrum. Apply an ATR correction algorithm in the spectrometer software. Causality: Because penetration depth (
) is directly proportional to wavelength ( ), peaks at higher wavenumbers (e.g., C-H stretches) appear disproportionately weak in raw ATR data. Correction normalizes the spectrum for accurate comparison against transmission-based commercial libraries.
Protocol B: KBr Pellet Transmission (High-Sensitivity Mode)
Best for trace impurity profiling and definitive library matching.
-
Matrix Desiccation: Dry spectral-grade KBr powder in an oven at 105°C for at least 24 hours prior to use. Self-Validation: Periodically press a "blank" KBr pellet and scan it. Causality: KBr is highly hygroscopic. Absorbed moisture will produce a massive, broad O-H stretch at ~3400 cm⁻¹ and a bending mode at 1640 cm⁻¹, which can completely mask critical sample vibrations.
-
Cryo-Milling / Agate Grinding: Combine ~1.5 mg of the analyte with 150 mg of dry KBr. Grind vigorously in an agate mortar for 2 minutes. Causality: The particle size of the sample must be reduced to less than the wavelength of the infrared light (typically < 2 µm). Larger particles cause the Christiansen effect—a phenomenon where light is scattered rather than absorbed, resulting in asymmetric, distorted peak shapes and a sloped baseline.
-
Vacuum Pressing: Transfer the homogenized mixture to a 13 mm pellet die. Connect the die to a vacuum pump for 2 minutes, then apply 10 tons of pressure using a hydraulic press for 3–5 minutes. Causality: The vacuum evacuates entrapped air. If air remains, the applied pressure will create micro-fissures upon release, resulting in an opaque, cloudy pellet that scatters the IR beam and drastically reduces the signal-to-noise ratio.
-
Acquisition: Place the transparent pellet in the transmission holder and acquire the spectrum against an empty-chamber background.
Analytical Workflow Visualization
Fig 1: Comparative spectroscopic workflow for structural validation of benzothiophene derivatives.
References
-
Fisher Scientific. "2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone". Fisher Scientific UK. [Link]
-
Kintek Solution. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?". Kintek Press. [Link]
-
Specac Ltd. "Should I be using KBr pellets in FTIR Spectroscopy". Specac Application Notes. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 123250, Benzo(b)thiophene, 3-bromo-". PubChem.[Link]
Sources
- 1. 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]
- 2. Benzo(b)thiophene, 3-bromo- | C8H5BrS | CID 123250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Should I be using KBr pellets in FTIR Spectroscopy - Specac Ltd [specac.com]
- 4. jascoinc.com [jascoinc.com]
- 5. kinteksolution.com [kinteksolution.com]
Validating structure of benzothiophene derivatives via X-ray crystallography
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the analytical bottleneck of rigorously validating the 3D architecture of novel pharmacophores. Benzothiophene derivatives are a privileged class of heterocycles, extensively utilized as potent modulators of the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt)[1] and as selective estrogen receptor covalent antagonists (SERCAs)[2].
Because these active pharmaceutical ingredients (APIs) often possess critical stereocenters and exhibit complex solid-state polymorphism, confirming their absolute configuration is non-negotiable. Optical isomers of these derivatives can have strikingly different pharmacological profiles and toxicities[3].
This guide provides an objective, data-backed comparison of Single-Crystal X-ray Diffraction (SCXRD) against alternative techniques like Nuclear Magnetic Resonance (NMR) and Microcrystal Electron Diffraction (MicroED), culminating in a self-validating experimental protocol for benzothiophene structural elucidation.
Comparative Analysis: SCXRD vs. NMR vs. MicroED
While modern structural biology relies on a triad of techniques, each has distinct physical limitations when applied to small-molecule validation.
-
Solution NMR: Excellent for establishing 2D connectivity and observing dynamic conformational changes in an aqueous or organic solution[4]. However, NMR cannot definitively assign absolute stereochemistry without the introduction of chiral derivatizing agents (e.g., Mosher's acid), which alters the molecule.
-
MicroED: A breakthrough for sub-micron nanocrystals that refuse to grow to the 5–10 μm size required for in-house X-ray sources[5]. However, electron diffraction suffers from strong dynamical scattering, making the extraction of anomalous signals for absolute configuration highly challenging.
-
SCXRD: The undisputed gold standard for absolute structure determination[3]. By measuring the anomalous dispersion of X-rays scattered by heavier atoms (like the intrinsic sulfur in the benzothiophene ring), SCXRD provides direct, unequivocal proof of 3D stereochemistry.
Table 1: Quantitative Comparison of Structural Validation Techniques
| Metric | SCXRD (Cu Kα Source) | Solution NMR (2D NOESY) | MicroED (Cryo-EM) |
| Resolution Limit | ~0.70 Å (Atomic) | ~1.5 - 2.0 Å (Distance constraints) | ~0.80 - 1.0 Å |
| Absolute Configuration | Direct (via Flack Parameter) | Indirect (Requires chiral derivatization) | Challenging (Dynamical scattering interference) |
| Sample Requirement | > 10 μm single crystal | 1 - 5 mg (Bulk purity required) | < 1 μm nanocrystals[5] |
| Physical State | Static Solid-State | Dynamic Solution-State[4] | Static Solid-State (Cryo) |
| Validation Output | Electron Density Map[6] | Chemical Shifts / J-Couplings | Electrostatic Potential Map |
Structural Validation Pipeline
To ensure scientific integrity, the validation of a benzothiophene derivative must follow a logical, self-validating pipeline that triages samples based on their physical properties.
Figure 1: Structural validation workflow for benzothiophene derivatives.
Experimental Protocol: A Self-Validating SCXRD System
To move beyond simply "collecting data," a rigorous crystallographic experiment must be designed with causality in mind. Every step below is engineered to minimize entropy, maximize signal-to-noise, and eliminate human bias.
Step 1: Thermodynamic Crystal Growth (Vapor Diffusion)
-
Methodology: Dissolve 2-3 mg of the benzothiophene derivative in a highly soluble solvent (e.g., dichloromethane) in a 1-dram inner vial. Place this inside a 20 mL outer vial containing 3 mL of an anti-solvent (e.g., n-pentane). Cap the outer vial tightly.
-
Causality: Rapid evaporation leads to kinetic trapping, resulting in twinned or highly defective crystals. Vapor diffusion forces a slow, thermodynamically controlled equilibration, keeping the nucleation rate low. This ensures the growth of a single, highly ordered crystal lattice necessary for high-resolution diffraction.
Step 2: Data Collection via Anomalous Dispersion Maximization
-
Methodology: Mount a >10 μm crystal on a polyimide loop using paratone oil. Transfer immediately to a 100 K nitrogen cryostream on a diffractometer equipped with a microfocus Copper (Cu Kα,
Å) X-ray source and a photon-counting detector. -
Causality:
-
Cryo-cooling minimizes the thermal vibrations (B-factors) of the atoms, drastically improving the resolution of high-angle diffraction spots.
-
Source Selection: We deliberately choose Cu Kα over the higher-energy Mo Kα (
Å). Benzothiophenes contain a sulfur atom. The anomalous scattering factor ( ) for sulfur is significantly higher at the Cu Kα wavelength. Maximizing this anomalous signal is the physical mechanism that allows us to distinguish between left- and right-handed enantiomers[3].
-
Step 3: Phase Solution and Statistical Refinement
-
Methodology: Integrate the diffraction spots to extract intensities. Solve the phase problem using dual-space algorithms (e.g., SHELXT) to generate the initial electron density map. Refine the atomic model using full-matrix least-squares refinement against
(SHELXL). -
Causality: Refining against
(squared structure factors) rather than ensures that all collected reflections—even weak or negative ones—are utilized in the mathematical model. This prevents statistical bias and yields a more accurate representation of the molecular geometry.
Step 4: Algorithmic Validation (Bias Elimination)
-
Methodology: Generate a Crystallographic Information File (CIF) and submit it to the IUCr CheckCIF algorithm. Evaluate the Flack parameter.
-
Causality: Human interpretation of electron density can be flawed[6]. CheckCIF acts as an impartial auditor, algorithmically flagging missing symmetry, solvent masking errors, or incorrect bond lengths. A Flack parameter approaching zero (e.g.,
) mathematically proves the absolute configuration is correct. A value near 1.0 indicates the model is inverted, while ~0.5 indicates a racemic twin.
Quantitative Data Presentation
When validating a novel benzothiophene derivative (such as a 4,5,6,7-tetrahydro-benzothiophene RORγt modulator[1]), the final crystallographic data should reflect high precision. Below is a representative benchmark table for a successfully validated structure.
Table 2: Benchmark SCXRD Refinement Metrics for Benzothiophene Validation
| Validation Metric | Target Benchmark | Causality / Significance |
| Resolution | Ensures individual atoms are fully resolved in the electron density map. | |
| R1 (Unweighted R-factor) | Measures the agreement between the calculated model and experimental data. | |
| wR2 (Weighted R-factor) | Accounts for data variance; confirms the statistical robustness of the | |
| Goodness-of-Fit (GoF) | Verifies that the weighting scheme applied to the data is appropriate. | |
| Flack Parameter | Critical: Definitively confirms the absolute stereochemistry of the chiral centers. | |
| CheckCIF Alerts | Zero Level A/B | Confirms the absence of major structural errors or missed symmetry elements[6]. |
Conclusion
While NMR and MicroED are indispensable tools in the structural biologist's arsenal, Single-Crystal X-ray Diffraction remains the apex technique for the structural validation of small-molecule benzothiophene derivatives. By engineering the experimental protocol to exploit the anomalous scattering of the intrinsic sulfur atom, researchers can generate self-validating, mathematically rigorous models that definitively establish absolute configuration—a critical prerequisite for advancing any compound into clinical development.
References
-
Drug discovery by single crystal X-ray structure analysis - Rigaku (rigaku.com) - 3
-
X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC (nih.gov) - 6
-
Benzothiophene derivatives as selective estrogen receptor covalent antagonists: Design, synthesis and anti-ERα activities (researchgate.net) - 2
-
NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins (acs.org) - 4
-
Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt (acs.org) -1
-
Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples (frontiersin.org) - 5
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. resources.rigaku.com [resources.rigaku.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples [frontiersin.org]
- 6. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Impurity profiling of synthesized 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone
Technical Guide: Impurity Profiling & Quality Control of 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone
Executive Summary
2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone (hereafter referred to as BBTE ) is a critical electrophilic intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs), most notably Raloxifene . Its quality directly dictates the yield and purity of the final API.
This guide provides a comparative analysis of impurity profiling methodologies and synthetic routes. Unlike standard Certificates of Analysis (CoA), we dissect the causality of impurity formation and compare the performance of HPLC-UV versus UHPLC-MS/MS workflows. Furthermore, we evaluate the impurity burden generated by Elemental Bromine (
The Impurity Landscape: Origins & Mechanisms
To control purity, one must understand the genesis of contaminants. BBTE is typically synthesized via the
Critical Impurities List
-
Impurity A (Starting Material): Unreacted methyl ketone. Reduces yield in the subsequent alkylation step.
-
Impurity B (Over-bromination):
-dibromo ketone. This is a "dead-end" impurity that does not react to form Raloxifene but complicates purification. -
Impurity C (Hydrolysis Product):
-hydroxy ketone. Formed by moisture attack on the labile C-Br bond. -
Impurity D (Regioisomer): Bromination on the benzene ring (rare, but possible with high Lewis acid loads).
Visualizing the Pathway
The following diagram illustrates the synthetic flow and points of divergence where impurities are generated.
Figure 1: Reaction pathway showing the genesis of critical impurities A, B, and C from the methyl ketone precursor.
Comparative Analysis: Synthetic Routes
The "performance" of BBTE is defined by its purity profile. We compared two standard synthesis routes to determine which yields a superior impurity profile for downstream processing.
Route A: Elemental Bromine (
| Feature | Route A ( | Route B (NBS) | Verdict |
| Selectivity (Mono vs Di) | Moderate. High risk of Impurity B (Di-bromo) if stoichiometry isn't precise. | High. Slow release of | NBS Wins |
| Reaction Rate | Fast (< 1 hour). | Slower (2-4 hours). | |
| Atom Economy | High. | Low (Succinimide byproduct). | |
| Impurity Profile | "Dirty." Often contains acid-catalyzed degradation products. | "Clean." Fewer unknown peaks; easier workup. | NBS Wins |
| Scalability | High (Cheaper reagents). | Moderate (NBS is costlier). |
Expert Insight: For early-phase R&D where purity is paramount to validate biological data, Route B (NBS) is recommended. For commercial manufacturing, Route A (
Comparative Analysis: Analytical Methodologies
Accurate profiling requires choosing the right detector. We compare the standard QC method (HPLC-UV) against the investigative method (UHPLC-MS).
Method A: HPLC-UV (The QC Workhorse)
-
Suitability: Routine batch release, quantification of known impurities (A & B).
-
Mechanism: Benzothiophenes have strong UV chromophores (
nm).
Method B: UHPLC-QToF-MS (The Problem Solver)
-
Suitability: Identifying unknown peaks, detecting trace genotoxic impurities, and structural elucidation.
-
Mechanism: Electrospray Ionization (ESI+) detects the isotopic pattern of Bromine (
and in 1:1 ratio).
Performance Matrix
| Metric | Method A: HPLC-UV | Method B: UHPLC-MS |
| Limit of Detection (LOD) | ~0.05% (w/w) | < 0.005% (w/w) |
| Specificity | Moderate (Co-elution possible). | Excellent (Mass discrimination). |
| Linearity ( | > 0.999 | > 0.995 |
| Run Time | 25-30 mins | 5-8 mins |
| Cost per Run | Low | High |
Recommendation: Use Method B during process optimization to identify all potential side-products. Transfer to Method A for routine manufacturing control once impurities are characterized.
Detailed Experimental Protocols
Protocol 1: High-Resolution Impurity Profiling (UHPLC-MS)
This protocol is designed to separate the mono-bromo target from the di-bromo impurity and the starting ketone.
Reagents:
-
Acetonitrile (LC-MS Grade)
-
Water (Milli-Q)
-
Formic Acid (99%+)
Instrument Parameters:
-
System: Agilent 1290 Infinity II or equivalent UHPLC.
-
Column: Waters ACQUITY UPLC BEH C18 (
mm, ). -
Column Temp:
. -
Flow Rate:
mL/min. -
Injection Vol:
.
Mobile Phase Gradient:
-
MP A: 0.1% Formic Acid in Water.
-
MP B: 0.1% Formic Acid in Acetonitrile.
| Time (min) | % A | % B | Curve |
| 0.0 | 90 | 10 | Initial |
| 1.0 | 90 | 10 | Hold |
| 6.0 | 10 | 90 | Linear |
| 8.0 | 10 | 90 | Hold |
| 8.1 | 90 | 10 | Re-equilibrate |
Mass Spec Settings (ESI+):
-
Scan Range: 100–800 m/z.
-
Key Identification Markers:
-
Target (BBTE): Doublet M+H peaks separated by 2 Da (1:2:1 pattern due to 2 Br atoms).
-
Impurity B (Di-bromo): Distinct isotope pattern (1:3:3:1) due to 3 Br atoms.
-
Protocol 2: Sample Preparation (Critical Step)
Caution: BBTE is a lachrymator and hydrolytically unstable.
-
Weigh 10 mg of sample into a volumetric flask.
-
Dissolve in 100% Acetonitrile (Do NOT use Methanol; it reacts to form methoxy-acetals).
-
Sonicate for 30 seconds.
-
Analyze immediately. Do not store solution > 4 hours.
Workflow Visualization
The following diagram outlines the decision logic for handling impurities in BBTE batches.
Figure 2: Quality Control decision tree for BBTE intermediate assessment.
References
-
Process for the Preparation of Raloxifene Hydrochloride. (2017). Journal of Chemical and Pharmaceutical Research, 9(10), 106-110.[2]
-
Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride. (2012). E-Journal of Chemistry. (Discusses the downstream impact of benzothiophene impurities).
-
Alpha-Bromination of Carbonyl Compounds: A Review. (2015). Arabian Journal of Chemistry. (Mechanistic comparison of Br2 vs NBS).
-
Guidance for Industry: Q3A Impurities in New Drug Substances. (2008). U.S. Food and Drug Administration (FDA).
Sources
Safety Operating Guide
Operational Guide & SOP: Safe Deactivation and Disposal of 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone
As an
This guide provides a self-validating, mechanistically grounded protocol for the chemical quenching and safe disposal of this reagent, designed specifically for researchers and drug development professionals.
Mechanistic Causality of Quenching
The primary hazard of 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone lies in its highly polarized carbon-bromine bond situated directly adjacent to a carbonyl group. This structural motif makes the
By utilizing a dual-action aqueous quench solution of Sodium Thiosulfate (
-
Nucleophilic Displacement: The thiosulfate anion is a superior, "soft" nucleophile that rapidly displaces the
-bromide, converting the hazardous alkylating agent into a benign, water-soluble Bunte salt (S-alkyl thiosulfate) [2]. -
pH Buffering & Hydrolysis: Sodium bicarbonate maintains a mildly basic environment (pH ~8). This prevents the acidic decomposition of thiosulfate into toxic sulfur dioxide (
) gas, while facilitating concurrent basic hydrolysis of any remaining bromoacetyl moieties.
Quantitative Parameters for Quenching Operations
| Parameter | Value / Specification | Operational Rationale |
| Waste Scale | Up to 2.0 g (~6.0 mmol) | Safe operational limit for a standard 500 mL benchtop quenching setup. |
| 10% w/v (10 g / 100 mL) | Provides a massive molar excess of soft nucleophile to drive | |
| 5% w/v (5 g / 100 mL) | Buffers the solution to pH ~8, preventing thiosulfate degradation into | |
| Co-Solvent (THF/Acetone) | 20 mL | Solubilizes the solid waste, preventing unreacted crystalline "pucks" in the aqueous phase. |
| Initial Temperature | < 10 °C (Ice Bath) | Mitigates the exothermic nature of the substitution and suppresses lachrymatory vapors. |
| Validation Method | TLC (Silica, UV 254 nm) | Provides binary, visual confirmation that the alkylating agent is completely destroyed. |
Operational Workflow & Logistics
Workflow for the chemical deactivation and disposal of alpha-bromo ketone waste.
Step-by-Step Disposal Methodology
Note: All procedures must be conducted inside a certified, properly functioning chemical fume hood. Personnel must wear heavy-duty nitrile gloves, a chemically resistant lab coat, and splash goggles.
Phase 1: Preparation of the Quenching Matrix
-
Weigh Reagents: In a 500 mL Erlenmeyer flask equipped with a large magnetic stir bar, add 10 g of Sodium Thiosulfate Pentahydrate and 5 g of Sodium Bicarbonate.
-
Dissolution: Add 100 mL of deionized water and stir until all salts are completely dissolved.
-
Thermal Control: Place the flask in an ice-water bath and allow the solution to cool to <10 °C.
-
Causality: Nucleophilic substitution of
-bromo ketones is highly exothermic. Cooling prevents thermal runaway and suppresses the volatilization of lachrymatory vapors [1].
-
Phase 2: Waste Solubilization and Addition
-
Solubilize Waste: Dissolve the 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone waste (up to 2.0 g) in 20 mL of a water-miscible, non-nucleophilic solvent such as Tetrahydrofuran (THF) or Acetone.
-
Causality: The solid
-bromo ketone has poor aqueous solubility. Pre-dissolving it ensures a homogenous biphasic reaction interface when added to the aqueous quench, preventing the formation of unreacted, hazardous solid "pucks" that could react later in the waste stream.
-
-
Transfer: Transfer the organic waste solution to a pressure-equalizing dropping funnel suspended above the Erlenmeyer flask.
-
Controlled Addition: Add the organic solution dropwise to the vigorously stirring cold quench mixture over a period of 15 to 20 minutes.
Phase 3: Reaction and Self-Validation
-
Incubation: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for a minimum of 2 hours.
-
Self-Validating Step (TLC Analysis): Extract a 100 µL aliquot of the reaction mixture and partition it with 100 µL of Ethyl Acetate in a microcentrifuge tube. Spot the organic layer on a Silica Gel 60
TLC plate alongside a reference spot of the untreated waste. Elute using a 4:1 Hexanes:Ethyl Acetate system. -
Confirmation: Visualize the plate under UV light (254 nm). The complete absence of the high-
starting material spot confirms that the electrophilic hazard has been 100% neutralized.-
Contingency: If the starting material spot persists, add an additional 5 g of Sodium Thiosulfate to the flask and stir for another hour before re-testing.
-
Phase 4: Final Segregation and Disposal
-
Phase Separation: Transfer the validated, deactivated mixture to a separatory funnel. Add 50 mL of Ethyl Acetate to extract any non-polar, non-reactive organic byproducts.
-
Segregation: Separate the aqueous and organic layers.
-
Organic Phase Disposal: Dispose of the organic layer in the standard "Non-Halogenated Organic Waste" carboy. (The hazardous bromine atom has been stripped into the aqueous phase as a harmless bromide ion).
-
Aqueous Phase Disposal: The aqueous layer now contains benign Bunte salts, sodium bromide, and excess bicarbonate. Dispose of this in the "Aqueous Basic Hazardous Waste" stream in accordance with your institution's Environmental Health & Safety (EH&S) guidelines.
Emergency Spill Management
In the event of a spill of 2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone outside the fume hood:
-
Evacuate and Ventilate: Immediately evacuate the immediate area due to the severe lachrymatory hazard. Ensure room exhaust is maximized.
-
Containment: Do not use water directly on the solid or concentrated liquid, as it can scatter the material [3]. Cover the spill with a dry, inert absorbent material (e.g., dry sand or vermiculite) mixed with sodium bicarbonate powder.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container. Transfer this container to the fume hood to undergo the quenching protocol outlined in Section 3 [3].
-
Decontamination: Wipe the spill area with a cloth soaked in the 5% sodium bicarbonate / 10% sodium thiosulfate solution, followed by a final rinse with water.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 61147, Bromoacetyl bromide." PubChem, 2025.[Link]
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
